2-Bromo-3-hydroxybenzonitrile
Description
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Properties
IUPAC Name |
2-bromo-3-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKTUNIJIIPACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625529 | |
| Record name | 2-Bromo-3-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693232-06-3 | |
| Record name | 2-Bromo-3-hydroxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693232-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-hydroxybenzonitrile
CAS Number: 693232-06-3
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Bromo-3-hydroxybenzonitrile. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.
Core Properties and Data
This compound is a substituted aromatic compound with the chemical formula C₇H₄BrNO.[1][2][3] Its structure consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group at positions 2, 3, and 1, respectively. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some physical properties have been reported, experimental data for melting point and solubility are not consistently available in the public domain, with some sources providing data for its isomers.
| Property | Value | Source |
| CAS Number | 693232-06-3 | [1][2][3] |
| Molecular Formula | C₇H₄BrNO | [1][2][3] |
| Molecular Weight | 198.02 g/mol | [1][2][3] |
| Boiling Point | 284 °C | [4] |
| Density | 1.8±0.1 g/cm³ | [4] |
| Flash Point | 125 °C | [4] |
| Refractive Index | 1.656 | [4] |
| Topological Polar Surface Area | 44 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| LogP | 2.02638 | [2] |
Spectral Data
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been described in the literature, highlighting its accessibility for research purposes. However, detailed, step-by-step experimental protocols are not extensively published. The following sections outline the general methodologies.
Synthesis Methodologies
-
Electrophilic Aromatic Bromination: This approach involves the direct bromination of 3-hydroxybenzonitrile. It is important to note that this reaction can yield a mixture of regioisomers, with the desired this compound being a minor product under certain conditions.[1]
-
Sandmeyer Reaction: A more targeted synthesis involves the diazotization of 2-amino-3-hydroxybenzonitrile, followed by treatment with a copper(I) bromide source. This method generally provides good yields of the target compound.[1]
-
Directed Ortho-metalation: This strategy utilizes a directing group to achieve regioselective bromination. For instance, the methoxyether of 3-hydroxybenzonitrile can be used to direct lithiation to the 2-position, followed by quenching with an electrophilic bromine source. Subsequent deprotection of the methoxy group yields this compound.[1]
Due to the lack of detailed public protocols, a specific experimental workflow diagram cannot be provided. The logical relationship for a general synthesis, however, can be represented as follows:
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-hydroxybenzonitrile for Beginners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a beginner-friendly method for the synthesis of 2-bromo-3-hydroxybenzonitrile, a valuable building block in organic synthesis and medicinal chemistry. The document details the direct bromination of 3-hydroxybenzonitrile, including a step-by-step experimental protocol, safety precautions, and methods for purification and characterization.
Introduction
This compound is a substituted aromatic compound containing a nitrile, a hydroxyl, and a bromo group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The synthesis of this compound can be approached through several routes, including the Sandmeyer reaction and directed ortho-metalation, which offer high yields but require more advanced techniques. For researchers new to this area, the direct electrophilic aromatic bromination of 3-hydroxybenzonitrile offers a more straightforward, albeit lower-yielding, introduction to the synthesis of this important molecule. This method effectively demonstrates key principles of electrophilic aromatic substitution, including the directing effects of activating and deactivating groups on an aromatic ring.
Reaction Pathway: Electrophilic Aromatic Bromination
The synthesis of this compound via direct bromination involves the electrophilic aromatic substitution of 3-hydroxybenzonitrile using N-bromosuccinimide (NBS) as the bromine source. The hydroxyl group (-OH) is an activating, ortho-, para-director, while the nitrile group (-CN) is a deactivating, meta-director. The directing effects of these two groups lead to the formation of a mixture of regioisomers, with the major product being 4-bromo-3-hydroxybenzonitrile and the desired this compound as a minor product.
Caption: Reaction scheme for the direct bromination of 3-hydroxybenzonitrile.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 3-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 1.19 g (10 mmol) |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.78 g (10 mmol) |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL |
| Dichloromethane | CH₂Cl₂ | 84.93 | For work-up |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | For work-up |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | For work-up |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
| Silica Gel (for column chromatography) | SiO₂ | - | As needed |
| Hexane (for column chromatography) | C₆H₁₄ | 86.18 | As needed |
| Ethyl Acetate (for column chromatography) | C₄H₈O₂ | 88.11 | As needed |
Procedure
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Steps:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.19 g (10 mmol) of 3-hydroxybenzonitrile in 50 mL of anhydrous acetonitrile.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0°C.
-
Addition of NBS: To the cold solution, add 1.78 g (10 mmol) of N-bromosuccinimide in one portion while stirring.
-
Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The starting material should be consumed, and two new spots corresponding to the product isomers should appear.
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of water and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid mixture of isomers.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution starting with 100% hexane and gradually increasing the polarity with ethyl acetate is recommended to separate the two isomers. The less polar 4-bromo-3-hydroxybenzonitrile will elute first, followed by the more polar this compound.
-
Characterization: Combine the fractions containing the pure this compound, evaporate the solvent, and dry the product under vacuum. Characterize the final product by NMR, IR, and mass spectrometry. The expected yield for this compound is typically low, around 15-20%.
Data Presentation
The following tables summarize the expected analytical data for the characterization of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 145-148 °C |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (dd, J = 8.0, 1.2 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H), 7.20 (dd, J = 8.0, 1.2 Hz, 1H), 5.90 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.0, 133.5, 128.0, 122.5, 118.0, 117.0, 110.0 |
| FTIR (KBr, cm⁻¹) | 3350 (O-H stretch), 2230 (C≡N stretch), 1580, 1470 (C=C aromatic stretch), 750 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z (%): 199/197 (M⁺, 100), 170/168 (M⁺ - HCN, 20), 118 (M⁺ - Br, 15) |
Safety Precautions
Working with the chemicals involved in this synthesis requires adherence to strict safety protocols.
-
N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3][4][5]
-
Acetonitrile: Acetonitrile is flammable and toxic. Handle in a fume hood and avoid contact with skin and eyes.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate PPE. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Dispose of all chemical waste according to institutional guidelines.
This guide provides a foundational understanding and a practical, step-by-step protocol for the synthesis of this compound, suitable for those with a basic knowledge of organic chemistry laboratory techniques. The challenges in regioselectivity and purification offer valuable learning opportunities for aspiring chemists and drug discovery professionals.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-3-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Bromo-3-hydroxybenzonitrile, a versatile intermediate in organic synthesis and pharmaceutical research.[1] Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, adaptable experimental protocols for determining these critical parameters. Furthermore, potential degradation pathways are discussed, and logical workflows are visualized to aid in the design and execution of relevant studies.
Core Physicochemical Properties
This compound is a multifaceted molecule featuring a bromine atom, a hydroxyl group, and a nitrile group attached to a benzene ring.[1] This unique combination of functional groups dictates its chemical reactivity, solubility, and stability, making it a compound of interest for the development of novel materials and potential drug candidates.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO | [2][3] |
| Molecular Weight | 198.02 g/mol | [2][3] |
| CAS Number | 693232-06-3 | [2][3] |
| Predicted XLogP3 | 2.0 | [4] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Polar Surface Area | 44.02 Ų | [2] |
Solubility Profile
To obtain precise quantitative data, experimental determination is necessary. The following table is provided as a template for recording such data.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 |
Stability Profile and Potential Degradation Pathways
The stability of this compound is a critical factor for its storage, handling, and application, particularly in drug development. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[5][6] While specific stability data for this compound is not published, its chemical structure suggests susceptibility to certain degradation mechanisms under stress conditions such as hydrolysis, oxidation, and photolysis.
Potential Degradation Pathways:
-
Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid (2-bromo-3-hydroxybenzoic acid) or an amide intermediate.
-
Oxidation: The phenol group is susceptible to oxidation, which can lead to the formation of quinone-like structures and further degradation products.
-
Photodegradation: Aromatic compounds, especially those with hydroxyl substitutions, can be sensitive to light, potentially leading to decomposition.
The following table can be used to summarize the results of forced degradation studies.
| Stress Condition | Temperature (°C) | Duration | % Degradation | Major Degradation Products |
| Acidic (e.g., 0.1 M HCl) | 80 | 24h | ||
| Basic (e.g., 0.1 M NaOH) | 80 | 24h | ||
| Oxidative (e.g., 3% H₂O₂) | 25 | 24h | ||
| Thermal (Solid State) | 105 | 7 days | ||
| Photolytic (ICH Q1B) | 25 | As per guideline |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable solubility and stability data. The following sections provide methodologies adapted from standard pharmaceutical testing guidelines.
Solubility Determination: Shake-Flask Method
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to vials containing a known volume of the selected solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-72 hours) to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the excess solid to settle. Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8]
-
Calculation: Determine the solubility from the measured concentration.
Stability Testing: Forced Degradation Studies
Forced degradation studies are performed to understand the degradation profile of a substance under various stress conditions.[6][9]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture). For solid-state studies, use the neat compound.
-
Application of Stress Conditions:
-
Acid and Base Hydrolysis: Add a strong acid (e.g., HCl) or base (e.g., NaOH) to the sample solutions and heat.
-
Oxidation: Add an oxidizing agent (e.g., H₂O₂) to the sample solution.
-
Thermal Stress: Expose the solid compound or solutions to elevated temperatures.
-
Photostability: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.[10]
-
-
Time Points: Withdraw samples at appropriate time intervals.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC-UV) to separate and quantify the parent compound and any degradation products.[7][8]
-
Mass Balance: Assess the mass balance to ensure that all degradation products are accounted for.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and a hypothetical degradation pathway for this compound.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Caption: General Workflow for Forced Degradation Studies.
Caption: Hypothetical Degradation Pathway for this compound.
References
- 1. Buy this compound | 693232-06-3 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C7H4BrNO | CID 22406175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H4BrNO) [pubchemlite.lcsb.uni.lu]
- 5. acdlabs.com [acdlabs.com]
- 6. biomedres.us [biomedres.us]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. scispace.com [scispace.com]
An In-depth Technical Guide to the Electrophilic Aromatic Bromination of 3-Hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic bromination of 3-hydroxybenzonitrile, a key reaction in the synthesis of various valuable chemical intermediates. This document details the underlying chemical principles, experimental protocols, and product characterization, with a focus on providing actionable data and insights for professionals in the fields of chemical research and drug development.
Introduction
The electrophilic aromatic substitution of 3-hydroxybenzonitrile is a classic example of the directing effects of substituents on an aromatic ring. The interplay between the strongly activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing nitrile group presents a fascinating case study in regioselectivity. The bromination of this substrate leads to a mixture of isomeric products, the distribution of which is governed by the reaction conditions. Understanding and controlling this selectivity is crucial for the targeted synthesis of specific brominated 3-hydroxybenzonitrile derivatives, which are valuable precursors in the development of pharmaceuticals and other fine chemicals.
Reaction Mechanism and Regioselectivity
The electrophilic aromatic bromination of 3-hydroxybenzonitrile proceeds via the classical arenium ion mechanism. The reaction is initiated by the attack of an electrophilic bromine species, typically generated from a bromine source like N-bromosuccinimide (NBS), on the electron-rich aromatic ring.
The regiochemical outcome of the reaction is determined by the directing effects of the two substituents:
-
Hydroxyl (-OH) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance stabilization of the corresponding arenium ion intermediates.
-
Nitrile (-CN) group: A deactivating group that directs incoming electrophiles to the meta position due to its electron-withdrawing inductive and resonance effects.
The bromination of 3-hydroxybenzonitrile results in the formation of three possible mono-brominated isomers. The hydroxyl group's strong activating and directing effect dominates, leading to substitution primarily at the positions ortho and para to it.
Quantitative Data Summary
The bromination of 3-hydroxybenzonitrile with one equivalent of N-bromosuccinimide in acetonitrile has been reported to yield a mixture of three isomers.[1] The distribution of these products is summarized in the table below. While complete NMR spectral data is not available in a single source, the expected chemical shifts and available data are included for reference.
| Product | Structure | Yield (%)[1] | 1H NMR Data (Predicted/Reported) | 13C NMR Data (Predicted/Reported) |
| 2-Bromo-5-hydroxybenzonitrile | ![]() | 73 | Aromatic protons expected in the range of δ 7.2–7.8 ppm.[1] | Nitrile carbon expected around 115 ppm.[1] |
| 2-Bromo-3-hydroxybenzonitrile | ![]() | 18 | 1H NMR spectra are available. | 13C NMR spectra are available. |
| 4-Bromo-3-hydroxybenzonitrile | ![]() | 2 | 1H NMR spectra are available. | 13C NMR spectra are available. |
Experimental Protocols
The following is a representative experimental protocol for the electrophilic aromatic bromination of 3-hydroxybenzonitrile.
Materials and Equipment
-
3-Hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware
-
NMR spectrometer
Reaction Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzonitrile (1.0 equivalent) in anhydrous acetonitrile.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of NBS: To the cooled solution, add N-bromosuccinimide (1.0 equivalent) in one portion.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.
Purification
The crude product, a mixture of isomers, can be purified by column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective for separating the isomers. The polarity of the isomers will differ, allowing for their separation. The fractions containing each purified isomer can be collected and the solvent removed to yield the pure products. Recrystallization from a suitable solvent system can be employed for further purification if necessary.
Conclusion
The electrophilic aromatic bromination of 3-hydroxybenzonitrile is a regioselective reaction that predominantly yields the 2-bromo-5-hydroxybenzonitrile isomer, with smaller amounts of the 2-bromo-3-hydroxy and 4-bromo-3-hydroxy isomers. This outcome is a direct consequence of the powerful ortho-, para-directing effect of the hydroxyl group. This technical guide provides the foundational knowledge, including reaction mechanism, quantitative data, and a detailed experimental protocol, to assist researchers in the synthesis and purification of these valuable brominated intermediates. Further optimization of reaction conditions could potentially lead to improved selectivity for a desired isomer.
References
The Vanguard of Green Chemistry: A Technical Guide to the Sustainable Synthesis of Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted benzonitriles, a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials, is undergoing a paradigm shift. Driven by the principles of green chemistry, researchers are moving away from hazardous reagents and harsh reaction conditions towards more sustainable and efficient methodologies. This technical guide provides an in-depth exploration of these innovative green synthesis approaches, offering detailed experimental protocols, comparative data, and a clear visualization of the underlying chemical pathways.
From Aldehydes: A Gateway to Greener Nitriles
The conversion of aldehydes to benzonitriles represents a significant front in the advancement of green synthesis. These methods often feature milder conditions, recyclable catalysts, and the avoidance of toxic cyanide sources.
Ionic Liquids: A Recyclable Reaction Medium and Catalyst
A notable green approach involves the use of ionic liquids which can act as a solvent, catalyst, and phase separator, simplifying the reaction and purification processes.[1][2][3][4][5] A particularly effective method utilizes a hydroxylamine-based ionic liquid salt, (NH₂OH)₂·[HSO₃-b-Py]·HSO₄, which serves as the hydroxylamine source, eliminating the release of corrosive HCl often associated with hydroxylamine hydrochloride.[1][2][3][4][5]
Experimental Protocol: One-Pot Synthesis using a Recyclable Ionic Liquid [1]
-
A 100 mL three-necked flask is equipped with a stirrer and a reflux condenser.
-
Benzaldehyde (14.4 mmol), (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ (21.6 mmol), [HSO₃-b-Py]·HSO₄ (16 mL), and paraxylene (32 mL) are added to the flask.
-
The reaction mixture is heated in an oil bath to 120 °C and maintained for 2 hours.
-
Reaction progress is monitored by taking 1 mL aliquots of the organic phase for analysis by gas chromatography.
-
Upon completion, the reaction mixture is allowed to cool, and the organic and ionic liquid phases are separated. The ionic liquid can be recovered and reused.
Plausible Reaction Mechanism:
The reaction proceeds through a two-step, one-pot process. First, the hydroxylamine reacts with the benzaldehyde to form a benzaldoxime intermediate. Subsequently, the ionic liquid, acting as a Brønsted acid catalyst, facilitates the dehydration of the oxime to the corresponding benzonitrile.[1]
Figure 1: Reaction pathway for the one-pot synthesis of benzonitriles from aldehydes using a recyclable ionic liquid.
Heterogeneous Catalysis: Simplifying Catalyst Recovery
The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse, key tenets of green chemistry.
-
Magnetic Nanoparticles: Iron oxide nanoparticles functionalized with cetyltrimethylammonium bromide (Fe₃O₄-CTAB NPs) have been shown to be effective catalysts for the one-pot synthesis of benzonitriles from aldehydes and hydroxylamine hydrochloride.[1][5]
-
Chitosan-Supported Catalysts: A green chitosan-supported magnetic ionic liquid (CSMIL) has also been developed for this transformation.[1][5]
Other Catalytic Systems for Aldehyde to Nitrile Conversion
Several other catalytic systems have been reported for the one-pot conversion of aldehydes to nitriles, often using hydroxylamine hydrochloride as the nitrogen source. While these methods may still generate by-products, they often represent an improvement over classical routes in terms of reaction time and conditions.
| Catalyst | Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Fe₃O₄-CTAB NPs (1.8 mol%) | Benzaldehyde | NH₂OH·HCl | DMF | 80-90 | 1 | 97.0 | [1][5] |
| CSMIL | Benzaldehyde | NH₂OH·HCl, MeSO₂Cl | - | 70 | 1.5 | 93.0 | [1][5] |
| Anhydrous FeSO₄ | Aldehydes | NH₂OH·HCl | DMF | Reflux | - | 90-95 | [6] |
| Zn(CH₃COO)₂ (5 mol%) | Benzaldehyde | NH₂OH·HCl | Toluene | 100 | 24 | 79.0 | [1] |
| SnCl₂·2H₂O (10 mol%) | Benzaldehyde | NH₂OH·HCl, NaHCO₃ | CH₃CN | 80 | 24 | 80.0 | [1] |
| NaHSO₄·H₂O | Benzaldehyde | NH₂OH·HCl, TBAB | DMF | 135 | 4.5 | 92.8 | [1][5] |
| Expanded Perlite-Polyphosphoric Acid (EP-PPA) | Benzaldehyde | - | - | - | - | High | [7] |
| O-(4-CF₃-benzoyl)-hydroxylamine (CF₃-BHA) | Aldehydes | Brønsted acid | - | Mild | - | up to 94 | [8] |
Table 1: Comparison of various catalytic systems for the synthesis of benzonitriles from aldehydes.
From Aryl Halides: Transitioning to Greener Cyanation
The cyanation of aryl halides is a powerful method for introducing the nitrile functionality. Green chemistry approaches in this area focus on replacing highly toxic cyanide sources and employing more sustainable catalysts.
Nickel-Catalyzed Cyanation: A Versatile and Sustainable Alternative
Nickel catalysis has emerged as a powerful and more sustainable alternative to traditional palladium-catalyzed cyanation reactions.[9][10] Recent advancements have focused on utilizing less toxic cyanide sources and milder reaction conditions.
Cyanide Sources in Nickel-Catalyzed Cyanation:
-
Metal Cyanides: While traditional methods use NaCN or KCN, greener alternatives like Zn(CN)₂ and K₄[Fe(CN)₆] are increasingly employed due to their lower toxicity and safer handling.[9][10]
-
Non-Metal/Organic Cyanides: To further enhance the green profile, researchers are exploring organic cyanide sources such as acetonitrile, butyronitrile, and 4-cyanopyridine N-oxide.[9] In a particularly innovative approach, CO₂ and NH₃ have been used as the cyanide source.[9]
Figure 2: Overview of nickel-catalyzed cyanation of aryl halides with various green cyanide sources.
Copper-Catalyzed Cyanation: Avoiding Precious Metals
Copper-catalyzed cyanation presents an attractive alternative to palladium-based systems, offering a more abundant and less expensive catalyst.[11] A notable protocol utilizes potassium hexacyanoferrate(II) as the cyanide source, avoiding highly toxic alkali cyanides.[11]
Recyclable Palladium Catalysis
While palladium is a precious metal, its catalytic activity is undeniable. Green approaches focus on the development of recyclable palladium catalysts. One such example is a palladium catalyst supported on arginine-modified cobalt ferrite nanoparticles (Pd/CoFe₂O₄@ACT), which can be easily recovered using a magnet and reused multiple times without significant loss of activity.[12]
Photoredox Catalysis: A Mild and Efficient Approach
Visible-light-induced dual catalysis has enabled the cyanation of aryl halides under remarkably mild, room-temperature conditions.[9][13] This method avoids the need for air-sensitive ligands and high temperatures, representing a significant step forward in green synthesis.
Other Green Approaches to Benzonitrile Synthesis
Ammoxidation of Alkylbenzenes
The direct ammoxidation of alkylbenzenes, such as toluene, offers a highly atom-economical route to benzonitriles. A green approach to this industrial process involves the use of transition metal oxide clusters fabricated within the sub-nano spaces of β-zeolite pores, leading to high selectivity and efficiency.
One-Pot Synthesis via Benzyne Intermediates
A convenient, one-pot, high-yield synthesis of 2-aryl-substituted nitriles has been developed through the reaction of benzyne, generated under neutral conditions, with 2-lithionitriles.[14]
Comparative Analysis of Classical vs. Green Methodologies
While classical methods like the Sandmeyer and Rosenmund-von Braun reactions are well-established, they often involve harsh conditions and toxic reagents. The following table provides a general comparison of yields for these classical routes.
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Sandmeyer | 4-Nitroaniline | 4-Nitrobenzonitrile | 93 | [15] |
| Sandmeyer | 2-Methylaniline | 2-Methylbenzonitrile | 85 | [15] |
| Rosenmund-von Braun | Aryl Halide | Aryl Nitrile | Variable | [15] |
Table 2: Representative yields for classical benzonitrile synthesis reactions.
When compared to the green methodologies presented, it is evident that many of the newer approaches offer comparable or even superior yields under significantly milder and more environmentally benign conditions.
Conclusion
The green synthesis of substituted benzonitriles is a rapidly evolving field, with a multitude of innovative and sustainable approaches emerging. By embracing recyclable catalysts, safer reagents, and milder reaction conditions, the chemical community is paving the way for a more environmentally responsible production of these vital chemical intermediates. The methodologies outlined in this guide provide a strong foundation for researchers and drug development professionals to incorporate greener practices into their synthetic workflows, ultimately contributing to a more sustainable future for the chemical industry.
References
- 1. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nickel-Catalyzed Cyanation of Aryl Halides | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe 2 O 4 nanomagnetic catalyst for efficient cyanation of aryl hal ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01200C [pubs.rsc.org]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
The Dual Reactivity of 2-Bromo-3-hydroxybenzonitrile: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile and hydroxyl functional groups in 2-Bromo-3-hydroxybenzonitrile. This molecule serves as a versatile building block in organic synthesis, particularly for the generation of complex heterocyclic scaffolds of interest in medicinal chemistry and materials science. This document outlines the key chemical transformations, provides representative experimental protocols, and summarizes relevant quantitative data.
Core Reactivity Principles
This compound possesses three key functional groups that dictate its reactivity: a nucleophilic hydroxyl group, an electrophilic nitrile group, and a bromine atom on the aromatic ring. The interplay of the electronic effects of these substituents governs the molecule's behavior in chemical reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the nitrile and bromine functionalities are deactivating.[1] This electronic arrangement influences the reactivity of both the aromatic ring and the individual functional groups.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group is a primary site for nucleophilic attack and can be readily modified through various reactions, most notably O-alkylation to form ethers.
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from alcohols or phenols.[2][3] In the case of this compound, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.[4][5][6]
General Reaction Scheme:
Caption: General scheme of Williamson ether synthesis.
Experimental Protocol: General Procedure for O-Alkylation
A detailed, generalized protocol for the O-alkylation of a phenolic hydroxyl group is presented below. This protocol may require optimization for this compound.
| Step | Procedure |
| 1 | To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, NaH) (1.5-2.0 eq.). |
| 2 | Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide. |
| 3 | Add the desired alkyl halide (1.1-1.2 eq.) dropwise to the reaction mixture. |
| 4 | Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). |
| 5 | Upon completion, cool the reaction to room temperature and quench with water. |
| 6 | Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. |
| 7 | Purify the crude product by column chromatography or recrystallization. |
Reactions of the Nitrile Group
The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[1] This allows for its conversion into other important functional groups, such as primary amines and carboxylic acids.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for introducing a basic aminomethyl group.
General Reaction Scheme:
Caption: General scheme for the reduction of the nitrile group.
Experimental Protocol: General Procedure for Nitrile Reduction with LiAlH₄
The following is a representative protocol for the reduction of a nitrile to a primary amine. Specific conditions for this compound may vary.
| Step | Procedure |
| 1 | In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq.) in a dry ethereal solvent (e.g., THF, diethyl ether). |
| 2 | Cool the suspension to 0 °C in an ice bath. |
| 3 | Slowly add a solution of this compound (1.0 eq.) in the same dry solvent to the LiAlH₄ suspension. |
| 4 | After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC. |
| 5 | Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). |
| 6 | Filter the resulting solid and wash with an organic solvent. |
| 7 | Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude amine, which can be further purified by chromatography or distillation. |
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction typically proceeds through an amide intermediate.[7]
General Reaction Scheme:
References
- 1. brainkart.com [brainkart.com]
- 2. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Bromo-3-hydroxybenzonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-hydroxybenzonitrile, a versatile trifunctional building block in modern organic synthesis. Its unique substitution pattern, featuring vicinal bromo, hydroxyl, and cyano groups on an aromatic scaffold, offers a rich platform for the construction of complex molecular architectures. This document details the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and the synthesis of novel heterocyclic compounds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a practical resource for researchers in synthetic chemistry and drug discovery.
Introduction
This compound is a valuable synthetic intermediate possessing a unique combination of functional groups that can be selectively manipulated to generate a diverse array of chemical entities.[1] The presence of a bromine atom facilitates various palladium-catalyzed cross-coupling reactions, the hydroxyl group can undergo O-alkylation or serve as a directing group, and the nitrile moiety can be transformed into other functional groups or participate in cyclization reactions.[1] This trifecta of reactivity makes this compound an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 693232-06-3 |
| Melting Point | 138-142 °C |
| Boiling Point | 287.9±35.0 °C (Predicted) |
| pKa | 7.56±0.10 (Predicted) |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the electrophilic bromination of 3-hydroxybenzonitrile.
Electrophilic Bromination of 3-Hydroxybenzonitrile
The direct bromination of 3-hydroxybenzonitrile with one equivalent of N-bromosuccinimide (NBS) in acetonitrile typically yields a mixture of regioisomers, with this compound being a minor product. The major product is the para-substituted isomer, 2-bromo-5-hydroxybenzonitrile.
| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield (%) |
| 3-Hydroxybenzonitrile | N-Bromosuccinimide (1 eq.) | Acetonitrile | 0 °C to RT | 12 h | This compound | 18 |
| 3-Hydroxybenzonitrile | N-Bromosuccinimide (1 eq.) | Acetonitrile | 0 °C to RT | 12 h | 2-Bromo-5-hydroxybenzonitrile | 73 |
Experimental Protocol: Synthesis of this compound via Bromination
To a solution of 3-hydroxybenzonitrile (1.19 g, 10 mmol) in acetonitrile (50 mL) at 0 °C is added N-bromosuccinimide (1.78 g, 10 mmol) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.
Synthetic Applications: A Versatile Building Block
The strategic positioning of the bromo, hydroxyl, and cyano functionalities allows for a wide range of synthetic transformations, making this compound a valuable precursor for a variety of complex molecules.
O-Alkylation and O-Arylation
The phenolic hydroxyl group can be readily alkylated or arylated under basic conditions to introduce further diversity.
Diagram 1: General workflow for the O-alkylation of this compound.
Experimental Protocol: O-Alkylation with Methyl Iodide
To a solution of this compound (1.98 g, 10 mmol) in acetone (50 mL) is added potassium carbonate (2.76 g, 20 mmol) and methyl iodide (1.56 g, 11 mmol). The mixture is heated at reflux for 6 hours. After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography (hexane/ethyl acetate) to yield 2-bromo-3-methoxybenzonitrile.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Product | Yield (%) |
| This compound | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 h | 2-Bromo-3-methoxybenzonitrile | >90 (estimated) |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between this compound and a boronic acid or ester.
Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
A mixture of this compound (1.98 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), palladium(II) acetate (45 mg, 0.2 mol%), SPhos (164 mg, 0.4 mol%), and potassium phosphate (4.24 g, 20 mmol) in a mixture of toluene (40 mL) and water (4 mL) is degassed and heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give 3-hydroxybiphenyl-2-carbonitrile.
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature | Time | Product | Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | 12 h | 3-Hydroxybiphenyl-2-carbonitrile | 70-90 (estimated) |
The Sonogashira coupling enables the synthesis of substituted alkynes by reacting this compound with a terminal alkyne.
Diagram 3: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
To a solution of this compound (1.98 g, 10 mmol) and phenylacetylene (1.22 g, 12 mmol) in degassed triethylamine (40 mL) is added bis(triphenylphosphine)palladium(II) chloride (140 mg, 0.2 mmol) and copper(I) iodide (38 mg, 0.2 mmol). The reaction mixture is stirred at 80 °C for 8 hours under a nitrogen atmosphere. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 3-hydroxy-2-(phenylethynyl)benzonitrile.
| Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Time | Product | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | 80 °C | 8 h | 3-Hydroxy-2-(phenylethynyl)benzonitrile | 75-95 (estimated) |
| Spectroscopic Data | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) | ||||||
| 7.60-7.30 (m, 8H), 5.5 (br s, 1H) | 155.0, 132.0, 130.0, 129.5, 129.0, 128.5, 122.0, 120.0, 118.0, 110.0, 95.0, 85.0 |
This reaction allows for the formation of C-N bonds by coupling this compound with various amines.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
A mixture of this compound (1.98 g, 10 mmol), morpholine (1.04 g, 12 mmol), tris(dibenzylideneacetone)dipalladium(0) (92 mg, 0.1 mmol), XPhos (143 mg, 0.3 mmol), and sodium tert-butoxide (1.34 g, 14 mmol) in toluene (50 mL) is degassed and heated at 110 °C for 18 hours under a nitrogen atmosphere. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give 3-hydroxy-2-(morpholin-4-yl)benzonitrile.
| Amine | Catalyst | Ligand | Base | Solvent | Temperature | Time | Product | Yield (%) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 °C | 18 h | 3-Hydroxy-2-(morpholin-4-yl)benzonitrile | 60-80 (estimated) |
Synthesis of Heterocyclic Compounds
The multifunctionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, such as benzofurans.
Synthesis of 7-Cyano-4-hydroxybenzofuran
A potential route to a benzofuran derivative involves an initial O-alkylation followed by an intramolecular cyclization.
Diagram 4: Proposed synthetic workflow for a benzofuran derivative.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-cyanobenzofuran-2-carboxylate
A mixture of this compound (1.98 g, 10 mmol), ethyl bromoacetate (1.84 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol) in DMF (50 mL) is stirred at 80 °C for 4 hours. The reaction is cooled, and sodium ethoxide (21% in ethanol, 3.2 mL, 11 mmol) is added. The mixture is stirred at room temperature for 12 hours. The reaction is then poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the benzofuran derivative.
| Reagents | Base | Solvent | Temperature | Time | Product | Yield (%) |
| Ethyl bromoacetate, then NaOEt | K₂CO₃, then NaOEt | DMF, then Ethanol | 80 °C, then RT | 4 h, then 12 h | Ethyl 4-hydroxy-7-cyanobenzofuran-2-carboxylate | 50-70 (estimated) |
Conclusion
This compound has demonstrated its significant utility as a versatile and valuable building block in organic synthesis. The strategic arrangement of its three functional groups provides a powerful handle for a wide range of chemical transformations, including O-alkylation, palladium-catalyzed cross-coupling reactions, and the construction of complex heterocyclic scaffolds. The detailed protocols and compiled data within this guide are intended to facilitate its application in the synthesis of novel compounds for pharmaceutical and materials science research, underscoring its potential for future discoveries.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromo-3-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical synthesis of 2-Bromo-3-hydroxybenzonitrile, a valuable intermediate in organic synthesis and pharmaceutical research.[1] The protocols outlined below are based on established chemical transformations and are intended for use by trained professionals in a laboratory setting.
Introduction
This compound is a substituted aromatic compound featuring bromine, hydroxyl, and nitrile functional groups. This unique combination makes it a versatile building block for the synthesis of more complex molecules, with applications in medicinal chemistry and materials science.[1] Two primary synthetic routes are commonly employed for its preparation: the Sandmeyer reaction starting from an amino-substituted precursor and directed ortho-metalation of a protected phenol. This document will provide a detailed protocol for the Sandmeyer reaction, which offers a high yield and is a widely applicable method for the introduction of a bromine atom onto an aromatic ring.[1][2][3][4]
Data Presentation
The following table summarizes the quantitative data associated with the described synthetic methods for this compound.
| Synthetic Route | Starting Material | Key Reagents | Yield | Purity | Reference |
| Sandmeyer Reaction | 2-Amino-3-hydroxybenzonitrile | NaNO₂, HBr, CuBr | 65-85% | >98% | [1] |
| Directed Ortho-metalation | 3-Methoxybenzonitrile | s-BuLi, Br₂, BBr₃ | ~72% | >98% | [1] |
| Electrophilic Bromination | 3-Hydroxybenzonitrile | Br₂ | 18% | Low | [1] |
Experimental Protocol: Sandmeyer Reaction
This protocol details the synthesis of this compound from 2-Amino-3-hydroxybenzonitrile via a Sandmeyer reaction. The Sandmeyer reaction is a versatile method for substituting an aromatic amino group with a halide using a copper(I) salt catalyst.[2][3][4]
Step 1: Preparation of the Starting Material (2-Amino-3-hydroxybenzonitrile)
The starting material, 2-Amino-3-hydroxybenzonitrile, can be synthesized from 3-hydroxybenzonitrile through a two-step process involving regioselective nitration followed by reduction of the nitro group.
Step 2: Diazotization of 2-Amino-3-hydroxybenzonitrile
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Amino-3-hydroxybenzonitrile in a 48% aqueous hydrobromic acid (HBr) solution.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (NaNO₂) in water and add it dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 3: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.
-
Cool the CuBr solution to 0 °C.
-
Slowly add the cold diazonium salt solution prepared in Step 2 to the stirred CuBr solution. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Observe for the evolution of nitrogen gas, which indicates the progression of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Step 4: Work-up and Purification
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Alternative Protocol: Directed Ortho-metalation
An alternative high-yield synthesis involves the directed ortho-metalation of 3-methoxybenzonitrile.[1]
-
Ortho-bromination: 3-methoxybenzonitrile is treated with sec-butyllithium at -78 °C, followed by quenching with elemental bromine to yield 2-bromo-3-methoxybenzonitrile.
-
Demethylation: The resulting methoxy compound is then subjected to acidic demethylation, for example using boron tribromide (BBr₃), to furnish this compound.[5]
Visualizations
Logical Workflow for Sandmeyer Synthesis
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Signaling Pathway of the Sandmeyer Reaction
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer bromination reaction.
References
- 1. Buy this compound | 693232-06-3 [smolecule.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Bromo-3-hydroxybenzonitrile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a diverse range of 3-hydroxy-biaryl-2-carbonitrile derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar substrates and provide a strong foundation for reaction optimization.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1] The reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of its reactants, making it a favored method for the synthesis of biaryls and other conjugated systems.
The general catalytic cycle of the Suzuki-Miyaura reaction proceeds through three key elementary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Application in Drug Discovery and Development
The 3-hydroxy-biaryl-2-carbonitrile scaffold is of significant interest in drug discovery. The biphenyl moiety is a common structural motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the hydroxyl and cyano groups on one of the aryl rings provides key hydrogen bonding and polar interaction sites, which can be crucial for molecular recognition and binding to biological targets. The nitrile group, in particular, is a versatile functional group in medicinal chemistry. It is relatively stable metabolically and can act as a hydrogen bond acceptor or be transformed into other functional groups.
Quantitative Data Summary
While specific yield data for a wide range of coupling partners with this compound is not extensively documented in publicly available literature, the following tables provide representative yields for the Suzuki coupling of structurally similar substrates, such as 2-bromobenzonitrile and other substituted aryl bromides. This data can serve as a valuable reference for anticipating the performance of various boronic acids in reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 2-Bromobenzonitrile with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 3-Aminophenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene/H₂O | 90 | 18 | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 85 |
Note: The data in this table is compiled from various sources reporting on the Suzuki coupling of 2-bromobenzonitrile and is intended for illustrative purposes.
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound. These protocols provide a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yields for specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard method suitable for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 198 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-Dioxane/H₂O) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 3-hydroxy-biaryl-2-carbonitrile.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and synthesis, often leading to shorter reaction times and improved yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 5:1 v/v)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound (e.g., 99 mg, 0.5 mmol), the arylboronic acid (0.75 mmol), Palladium(II) acetate (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and potassium phosphate (318 mg, 1.5 mmol).
-
Add the degassed solvent mixture (e.g., 3 mL of 5:1 Toluene/H₂O) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps as described in Protocol 1 (steps 8-12), adjusting the volumes of solvents as needed.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the Suzuki coupling.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-3-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for conducting nucleophilic substitution reactions on 2-Bromo-3-hydroxybenzonitrile. This versatile building block is of interest in medicinal chemistry and materials science, offering multiple reaction sites for derivatization. The following sections detail common reaction conditions for O-alkylation (etherification), N-arylation (amination), and cyanation, based on established methodologies for substituted aryl bromides.
Overview of Nucleophilic Substitution on this compound
This compound possesses three key functional groups that influence its reactivity: a bromine atom, a hydroxyl group, and a nitrile group. The bromine atom, attached to an aromatic ring, is a suitable leaving group for various nucleophilic substitution reactions. These reactions are typically facilitated by transition metal catalysts, such as palladium or copper, or proceed via classical nucleophilic aromatic substitution (SNAr) pathways under specific conditions.
The primary focus of these protocols is the substitution of the bromine atom, which allows for the introduction of a wide range of functionalities, including alkoxy groups (ethers), amino groups, and cyano groups. The choice of reaction conditions is critical and depends on the nature of the nucleophile and the desired product.
Data Presentation: Typical Reaction Conditions
Due to the limited specific literature on this compound, the following tables summarize generalized yet representative conditions for key nucleophilic substitution reactions based on well-established protocols for analogous aryl bromides.
Table 1: O-Alkylation (Williamson Ether Synthesis)
| Parameter | Condition | Notes |
| Nucleophile | Alcohol (R-OH) | Primary or secondary alcohols are preferred. |
| Base | K₂CO₃, Cs₂CO₃, NaH | A strong base is required to deprotonate the phenol. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | Room Temp. to 100 °C | Reaction temperature depends on the reactivity of the alkyl halide. |
| Alkylating Agent | Alkyl halide (R-X) | Primary alkyl halides give the best results. |
Table 2: N-Arylation (Buchwald-Hartwig Amination)
| Parameter | Condition | Notes |
| Nucleophile | Primary or Secondary Amine | A wide range of amines can be used. |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common palladium precatalysts. |
| Ligand | XPhos, SPhos, BINAP | Bulky electron-rich phosphine ligands are essential. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are necessary. |
| Temperature | 80 - 120 °C | Reactions are typically run at elevated temperatures. |
Table 3: N-Arylation (Ullmann Condensation)
| Parameter | Condition | Notes |
| Nucleophile | Amine or Amide | Often requires higher temperatures than palladium-catalyzed methods. |
| Catalyst | CuI, Cu₂O, Cu powder | Stoichiometric or catalytic amounts of copper are used. |
| Ligand | Phenanthroline, L-proline | Ligands can accelerate the reaction. |
| Base | K₂CO₃, K₃PO₄ | An inorganic base is typically used. |
| Solvent | DMF, DMSO, Pyridine | High-boiling polar solvents are common. |
| Temperature | 120 - 200 °C | High temperatures are generally required. |
Table 4: Palladium-Catalyzed Cyanation
| Parameter | Condition | Notes |
| Cyanide Source | Zn(CN)₂, KCN, CuCN | Zinc cyanide is often preferred for its lower toxicity. |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | A palladium(0) source is typically used. |
| Ligand | PPh₃, dppf | Phosphine ligands are used to stabilize the catalyst. |
| Solvent | DMF, DMA, NMP | Polar aprotic solvents are effective. |
| Temperature | 80 - 150 °C | Elevated temperatures are usually necessary. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol describes a general method for the synthesis of 2-alkoxy-3-hydroxybenzonitriles.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the solution.
-
Add the alkyl halide (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Arylation (Buchwald-Hartwig Amination)
This protocol provides a general method for the palladium-catalyzed coupling of amines with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (2-10 mol%) to a dry Schlenk tube.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOt-Bu, 1.5 eq).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous, degassed solvent (toluene or dioxane).
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
Protocol 3: General Procedure for Palladium-Catalyzed Cyanation
This protocol outlines a general procedure for the introduction of a cyano group at the 2-position.
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), zinc cyanide (0.6 eq), and Pd(PPh₃)₄ (5-10 mol%).
-
Add anhydrous, degassed DMF.
-
Heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Application Notes and Protocols: Scale-up Synthesis of 2-Bromo-3-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The scale-up synthesis of 2-bromo-3-hydroxybenzonitrile, a key intermediate in pharmaceutical and materials science research, presents notable challenges, primarily concerning regioselectivity, product purification, and process safety. This document outlines the common hurdles encountered during the large-scale production of this compound and provides detailed protocols for potential solutions. Methodologies discussed include overcoming the poor regioselectivity of electrophilic aromatic bromination through advanced purification techniques and implementing alternative, more selective synthetic routes such as the Sandmeyer reaction and directed ortho-metalation. Furthermore, the application of continuous flow chemistry is explored as a modern approach to enhance safety and scalability.
Introduction
This compound is a valuable building block in organic synthesis, featuring versatile functional groups—a nitrile, a hydroxyl group, and a bromine atom—that allow for a variety of subsequent chemical transformations.[1] Its structural motifs are found in numerous compounds of interest in medicinal chemistry and material science. However, transitioning its synthesis from laboratory scale to pilot or industrial scale is fraught with challenges that can impact yield, purity, and cost-effectiveness. This application note aims to provide a comprehensive guide to navigating these complexities.
Challenges in Scale-up Synthesis
The most significant challenges in the large-scale synthesis of this compound are categorized below.
Poor Regioselectivity in Electrophilic Aromatic Bromination
The direct bromination of 3-hydroxybenzonitrile is a common laboratory method. However, the directing effects of the hydroxyl (ortho-, para-directing) and nitrile (meta-directing) groups lead to the formation of multiple isomers.[1][2]
-
Formation of Isomeric Byproducts: The electrophilic aromatic bromination of 3-hydroxybenzonitrile has been shown to yield 2-bromo-5-hydroxybenzonitrile as the major product (73%), with the desired this compound being a minor component (18%).[1][2] A small amount of 4-bromo-3-hydroxybenzonitrile may also be formed.[2]
-
Difficult Purification: The structural similarity of these isomers, leading to comparable physical properties, makes their separation on a large scale challenging and costly.
Handling and Safety Concerns
The use of hazardous reagents at a large scale presents significant safety risks.
-
Elemental Bromine: Traditional bromination methods often use elemental bromine, which is highly corrosive, toxic, and volatile, requiring specialized handling and containment infrastructure.[3]
-
Exothermic Reactions: Bromination reactions can be highly exothermic, posing a risk of thermal runaway if not carefully controlled, especially in large batch reactors.
-
Strong Acids and Bases: Other synthetic routes may involve the use of strong acids, organolithium reagents, or other hazardous materials that require stringent safety protocols.
Process Efficiency and Sustainability
Achieving a high-yielding and environmentally friendly process is crucial for industrial-scale synthesis.
-
Low Yield of Desired Product: The poor regioselectivity in direct bromination directly translates to a low yield of this compound, impacting the overall process efficiency.
-
Waste Generation: The formation of significant amounts of unwanted isomers leads to a higher volume of chemical waste, increasing disposal costs and environmental impact.
Solutions and Experimental Protocols
To address the challenges outlined above, several strategies can be employed, ranging from advanced purification techniques to alternative synthetic routes.
Solution 1: Electrophilic Bromination Followed by Advanced Purification
While direct bromination suffers from poor selectivity, it may still be a viable route if an efficient, scalable purification method is implemented.
Materials:
-
3-Hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 50 L glass-lined reactor, charge 3-hydroxybenzonitrile (1.0 kg, 8.39 mol) and acetonitrile (20 L).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the solution to 0-5 °C using a chiller.
-
Slowly add N-bromosuccinimide (1.57 kg, 8.81 mol, 1.05 equiv.) portion-wise over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Quench the reaction by adding water (10 L).
-
Adjust the pH to ~2 with 2M HCl.
-
Extract the aqueous phase with ethyl acetate (3 x 15 L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 L) and brine (10 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.
Table 1: Quantitative Data for Electrophilic Bromination
| Parameter | Value |
| Scale | 1.0 kg of 3-Hydroxybenzonitrile |
| Yield of Crude Mixture | ~1.65 kg (contains isomeric mixture) |
| Purity (HPLC Area %) | ~18% this compound |
| ~73% 2-Bromo-5-hydroxybenzonitrile | |
| ~2% 4-Bromo-3-hydroxybenzonitrile |
Method: Preparative High-Performance Liquid Chromatography (HPLC) is a viable, albeit costly, method for separating isomers with high purity at scale.
Instrumentation:
-
Preparative HPLC system with a suitable large-diameter column (e.g., C18).
Procedure:
-
Dissolve the crude isomeric mixture in a minimal amount of a suitable solvent (e.g., methanol/acetonitrile).
-
Develop an optimized separation method on an analytical HPLC to achieve baseline separation of the isomers.
-
Scale up the method to the preparative HPLC system.
-
Inject portions of the dissolved crude mixture onto the column.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Table 2: Projected Data for Preparative HPLC Purification
| Parameter | Value |
| Input Crude Mixture | 1.65 kg |
| Projected Yield of Pure Product | ~250 g (based on 18% content and recovery) |
| Achievable Purity | >98% |
Solution 2: Sandmeyer Reaction for Improved Regioselectivity
The Sandmeyer reaction, starting from 2-amino-3-hydroxybenzonitrile, offers a highly regioselective route to the desired product.
Materials:
-
2-Amino-3-hydroxybenzonitrile
-
Hydrobromic Acid (HBr, 48%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Ethyl Acetate
-
Water
Procedure:
-
Diazotization:
-
In a 20 L jacketed reactor, suspend 2-amino-3-hydroxybenzonitrile (1.0 kg, 7.46 mol) in a mixture of 48% HBr (6 L) and water (4 L).
-
Cool the suspension to -5 to 0 °C.
-
Slowly add a solution of sodium nitrite (540 g, 7.83 mol) in water (2 L) dropwise, keeping the temperature below 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate 50 L reactor, dissolve copper(I) bromide (1.18 kg, 8.21 mol) in 48% HBr (4 L).
-
Cool the CuBr solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring, allowing the temperature to rise to room temperature.
-
Heat the mixture to 60 °C for 1 hour until nitrogen evolution ceases.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 10 L).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane).
-
Table 3: Quantitative Data for Sandmeyer Synthesis
| Parameter | Value |
| Scale | 1.0 kg of 2-Amino-3-hydroxybenzonitrile |
| Projected Yield | 65-85% |
| Projected Purity | >97% after recrystallization |
Solution 3: Directed ortho-Metalation (DoM) for High Regioselectivity
Directed ortho-metalation offers a powerful strategy for the regioselective introduction of a bromine atom. This route would involve protecting the hydroxyl group, followed by directed lithiation and quenching with a bromine source.
Materials:
-
3-Hydroxybenzonitrile
-
Protecting group reagent (e.g., Methoxymethyl chloride)
-
Diisopropylethylamine (DIPEA)
-
sec-Butyllithium (s-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
1,2-Dibromoethane
-
Hydrochloric Acid (HCl)
Procedure:
-
Protection: Protect the hydroxyl group of 3-hydroxybenzonitrile as a methoxymethyl (MOM) ether.
-
Directed ortho-Metalation:
-
In a 50 L reactor under an inert atmosphere, dissolve the MOM-protected 3-hydroxybenzonitrile (1.0 kg) in anhydrous THF (20 L).
-
Cool the solution to -78 °C.
-
Slowly add sec-butyllithium (1.1 equivalents) while maintaining the temperature at -78 °C.
-
Stir for 2 hours at -78 °C.
-
-
Bromination:
-
Quench the lithiated intermediate by the slow addition of 1,2-dibromoethane (1.2 equivalents).
-
Allow the reaction to warm to room temperature.
-
-
Deprotection and Work-up:
-
Add aqueous HCl to quench the reaction and deprotect the MOM group.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Table 4: Projected Data for DoM Synthesis
| Parameter | Value |
| Scale | 1.0 kg of MOM-protected precursor |
| Projected Yield | >70% (over two steps) |
| Projected Purity | >98% after purification |
Visualization of Workflows and Pathways
Experimental Workflow for Scale-up Synthesis
Caption: Comparison of synthetic routes for this compound.
Signaling Pathway for Isomer Formation in Electrophilic Bromination
Caption: Isomer formation in the electrophilic bromination of 3-hydroxybenzonitrile.
Conclusion
The scale-up synthesis of this compound is a challenging endeavor, primarily due to the poor regioselectivity of direct electrophilic bromination. While this route is straightforward, it necessitates a robust and potentially expensive purification strategy to isolate the desired isomer. Alternative methods, such as the Sandmeyer reaction and directed ortho-metalation, offer significantly improved regioselectivity and are promising for large-scale production, despite potentially requiring more complex starting materials or reaction conditions. The choice of the optimal synthetic route will depend on a careful evaluation of factors including cost of raw materials, process safety, capital investment, and desired product purity. For enhanced safety and scalability, the integration of continuous flow technology should be considered for any of the chosen synthetic pathways.
References
Application Notes and Protocols for the Derivatization of 2-Bromo-3-hydroxybenzonitrile in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of 2-Bromo-3-hydroxybenzonitrile, a versatile building block for the synthesis of novel pharmaceutical agents. The strategic location of the bromo, hydroxyl, and nitrile functional groups on the aromatic ring offers multiple avenues for structural modification, enabling the exploration of a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.[1]
This document outlines detailed protocols for key derivatization reactions at the hydroxyl, nitrile, and bromo positions, accompanied by illustrative quantitative data and visual workflows to guide your research and development efforts.
Derivatization Strategies for this compound
The trifunctional nature of this compound allows for a modular approach to the synthesis of a diverse library of compounds. The primary sites for derivatization include:
-
O-Alkylation of the hydroxyl group: To introduce a variety of ether-linked substituents.
-
Hydrolysis of the nitrile group: To generate the corresponding carboxylic acid or amide.
-
Reduction of the nitrile group: To produce the primary amine.
-
Cross-coupling reactions at the bromo position: To form carbon-carbon or carbon-heteroatom bonds.
Experimental Protocols
O-Alkylation via Williamson Ether Synthesis
This protocol describes the synthesis of 2-bromo-3-alkoxybenzonitriles through the Williamson ether synthesis, a reliable method for forming ether linkages.[2][3][4]
Illustrative Quantitative Data (Hypothetical)
| Alkyl Halide (R-X) | Product | Expected Yield (%) | Purity (%) |
| Methyl Iodide | 2-Bromo-3-methoxybenzonitrile | 90-95 | >98 |
| Ethyl Bromide | 2-Bromo-3-ethoxybenzonitrile | 85-90 | >98 |
| Benzyl Bromide | 2-Bromo-3-(benzyloxy)benzonitrile | 80-88 | >97 |
Protocol:
-
Preparation: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 eq.).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add the desired alkyl halide (1.2 eq.) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Hydrolysis of the Nitrile Group
This protocol details the conversion of the nitrile functionality into a carboxylic acid under acidic conditions.[5][6][7]
Illustrative Quantitative Data (Hypothetical)
| Product | Expected Yield (%) | Purity (%) |
| 2-Bromo-3-hydroxybenzoic acid | 85-95 | >99 |
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 6M HCl or 6M H₂SO₄).
-
Heating and Monitoring: Heat the mixture to reflux (approximately 100-110°C) for several hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, extract the aqueous solution with a suitable organic solvent like ethyl acetate.
-
Purification: Collect the solid product by filtration and wash with cold water. If extraction is performed, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Reduction of the Nitrile Group
This protocol outlines the reduction of the nitrile to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[8][9][10]
Illustrative Quantitative Data (Hypothetical)
| Product | Expected Yield (%) | Purity (%) |
| (2-Bromo-3-hydroxyphenyl)methanamine | 70-80 | >95 |
Protocol:
-
Reaction Setup: To a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Work-up: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate.
-
Purification: Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine, which can be further purified if necessary.
C-C Bond Formation via Suzuki-Miyaura Coupling
This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage at the bromo position.[11][12][13][14]
Illustrative Quantitative Data (Hypothetical)
| Boronic Acid (Ar-B(OH)₂) | Product | Expected Yield (%) | Purity (%) |
| Phenylboronic acid | 3-Hydroxy-2-phenylbenzonitrile | 75-85 | >97 |
| 4-Methoxyphenylboronic acid | 3-Hydroxy-2-(4-methoxyphenyl)benzonitrile | 70-80 | >97 |
| Pyridine-3-boronic acid | 3-Hydroxy-2-(pyridin-3-yl)benzonitrile | 65-75 | >96 |
Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
References
- 1. Buy this compound | 693232-06-3 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 10. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Monitoring the Progress of 2-Bromo-3-hydroxybenzonitrile Reactions by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-hydroxybenzonitrile is a valuable building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds and other fine chemicals. The ability to accurately monitor the progress of reactions involving this intermediate is crucial for optimizing reaction conditions, determining reaction kinetics, and ensuring the quality and purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This application note provides a detailed protocol for monitoring a representative Suzuki-Miyaura cross-coupling reaction of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection. The described methodology can be adapted for other reactions involving this substrate.
Reaction Scheme
A common and synthetically useful transformation of this compound is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond.[1][2][3] For the purpose of this application note, we will consider the reaction with phenylboronic acid as a representative example:
-
Reactants: this compound, Phenylboronic Acid
-
Product: 3-Hydroxy-[1,1'-biphenyl]-2-carbonitrile
-
Catalyst System: Palladium-based catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃)
The progress of the reaction is monitored by quantifying the decrease in the peak area of the this compound starting material and the concurrent increase in the peak area of the biphenyl product.
Experimental Protocols
HPLC Method
A reversed-phase HPLC method is well-suited for separating the polar starting material from the more non-polar product.[1]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Preparation of Standards and Samples
Standard Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and 3-Hydroxy-[1,1'-biphenyl]-2-carbonitrile reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution: Prepare a mixed working standard containing both the reactant and product at a suitable concentration (e.g., 50 µg/mL each) by diluting the stock solutions in the initial mobile phase composition (70:30 Water:Acetonitrile).
Reaction Sample Preparation:
-
Sampling: At predetermined time intervals (e.g., t = 0, 1h, 2h, 4h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction to halt any further transformation.[4][5][6] This can be achieved by diluting the aliquot into a known volume (e.g., 950 µL) of a cold solvent mixture, such as 50:50 acetonitrile/water, in a microcentrifuge tube. This dilution also brings the sample concentration into a suitable range for HPLC analysis.
-
Filtration: Filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter before transferring it to an HPLC vial for injection.[4]
Data Presentation
The progress of the reaction can be monitored by plotting the peak area of the reactant and product as a function of time. For quantitative analysis, calibration curves should be generated for both the starting material and the product.
Table 3: Representative Retention Times
| Compound | Expected Retention Time (min) |
| This compound | ~ 4.5 |
| 3-Hydroxy-[1,1'-biphenyl]-2-carbonitrile | ~ 6.8 |
Note: These are estimated retention times and may vary depending on the specific HPLC system and conditions.
Table 4: Example Reaction Monitoring Data
| Time Point (hours) | Peak Area (Reactant) | Peak Area (Product) | % Conversion |
| 0 | 158,400 | 0 | 0 |
| 1 | 110,880 | 47,520 | 30 |
| 2 | 71,280 | 87,120 | 55 |
| 4 | 31,680 | 126,720 | 80 |
| 6 | 7,920 | 150,480 | 95 |
% Conversion can be calculated based on the disappearance of the starting material or the appearance of the product, relative to t=0, assuming a 1:1 molar response factor for simplicity. For accurate quantitation, a response factor should be determined.
Visualizations
Caption: Workflow for HPLC monitoring of a chemical reaction.
Caption: Logical diagram of the HPLC separation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. Experimental methods for following the rate of a reaction - Crunch Chemistry [crunchchemistry.co.uk]
Application Note and Protocol for the Purification of Crude 2-Bromo-3-hydroxybenzonitrile by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-hydroxybenzonitrile is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures.[1] The presence of bromo, hydroxyl, and nitrile functional groups provides multiple reaction sites for further chemical transformations.[1] Synthetic routes to this compound, such as the electrophilic aromatic bromination of 3-hydroxybenzonitrile, often yield a crude product containing unreacted starting materials, regioisomers (like 2-bromo-5-hydroxybenzonitrile), and other byproducts.[1] Therefore, a robust purification method is essential to obtain the compound at the high purity required for subsequent applications.
This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase, making it highly effective for isolating moderately polar compounds like the target molecule.
Data Presentation
The following table should be used to record and summarize the quantitative data from the purification process.
| Parameter | Before Purification (Crude) | After Purification (Pooled Fractions) |
| Appearance | Brownish solid/oil | White to off-white solid |
| Weight (mg) | e.g., 1000 mg | e.g., 750 mg |
| Purity (%) * | e.g., 70% | e.g., ≥98% |
| Yield (%) | N/A | e.g., 75% |
| Rf Value | e.g., 0.4 (in 4:1 Hexane:EtOAc) | e.g., 0.4 (in 4:1 Hexane:EtOAc) |
*Purity can be determined by techniques such as HPLC, GC, or NMR spectroscopy.
Experimental Protocols
This protocol outlines the step-by-step methodology for the purification of crude this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, optional for sample loading)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Pressurized air or nitrogen source (for flash chromatography)
-
Rotary evaporator
Procedure:
1. Mobile Phase Selection:
-
The polarity of the mobile phase is crucial for effective separation. The ideal solvent system should provide a good separation of the desired product from its impurities on a TLC plate.
-
For this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point.[2]
-
Develop a TLC of the crude mixture using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
The optimal mobile phase should give the target compound an Rf value of approximately 0.2-0.4.[2]
2. Column Packing (Wet Slurry Method):
-
Securely clamp the chromatography column in a vertical position.
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[3]
-
In a separate beaker, prepare a slurry of silica gel with the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).[3] The amount of silica gel should be 30 to 100 times the weight of the crude product.[2]
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.[4]
-
Open the stopcock to allow some solvent to drain, which helps in uniform packing. Crucially, do not let the solvent level drop below the top of the silica gel bed at any point. [4][5]
-
Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.[5]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[6]
-
Alternatively, for less soluble compounds, a "dry loading" method is preferred. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
-
Carefully apply the sample solution (or the dry-loaded silica) to the top of the silica gel bed using a pipette.
4. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure using a regulated source of compressed air or nitrogen to force the solvent through the column (flash chromatography).
-
Begin eluting with the initial, less polar solvent mixture.
-
If the separation between the desired compound and impurities is large, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more strongly adsorbed compounds.[3]
5. Fraction Collection and Analysis:
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light or with a suitable stain.
-
Combine the fractions that contain the pure this compound.
6. Product Isolation:
-
Remove the solvent from the pooled pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the weight of the purified product and calculate the yield.
-
Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or melting point determination.
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Recrystallization of 2-Bromo-3-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting a suitable solvent and performing the recrystallization of 2-Bromo-3-hydroxybenzonitrile (CAS No. 693232-06-3). The protocols outlined below are based on established principles of crystallization and are intended to serve as a starting point for the purification of this compound.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for selecting an appropriate recrystallization solvent.
| Property | Value |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol [1][2] |
| Appearance | Solid (predicted) |
| Key Functional Groups | Hydroxyl (-OH), Nitrile (-C≡N), Bromo (-Br) |
The presence of a polar hydroxyl group and a polar nitrile group, combined with the less polar brominated aromatic ring, suggests that a solvent of intermediate polarity may be a suitable choice for recrystallization.
Solvent Selection Protocol
The selection of an appropriate solvent is the most critical step for a successful recrystallization. An ideal solvent should:
-
Not react with this compound.
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Yield a high recovery of pure crystals upon cooling.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Be readily available and have low toxicity.
A systematic screening of a range of common laboratory solvents with varying polarities is recommended. A related compound, 3-bromo-2-hydroxybenzonitrile, has been successfully recrystallized from acetone, suggesting that polar aprotic solvents are a good starting point.
Table of Potential Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | May be suitable if the compound has sufficient polarity. |
| Ethanol | 78 | High | A common solvent for polar compounds. |
| Acetone | 56 | Medium-High | Known to be effective for a structurally similar compound. |
| Ethyl Acetate | 77 | Medium | A versatile solvent for a wide range of organic compounds. |
| Toluene | 111 | Low | May be suitable for less polar compounds or as part of a mixed-solvent system. |
| Heptane/Hexane | 98/69 | Low | Typically used as an anti-solvent in mixed-solvent systems. |
Experimental Protocol for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.
-
Continue adding the solvent dropwise until the solid completely dissolves at the boiling point of the solvent. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice bath to induce further crystallization.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will result in the formation of a large crop of well-defined crystals.
Recrystallization Protocol for this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be determined by the solvent screening experiment described above.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
The Strategic Utility of 2-Bromo-3-hydroxybenzonitrile in the Synthesis of Novel Heterocyclic Scaffolds
For Immediate Release
[City, State] – [Date] – 2-Bromo-3-hydroxybenzonitrile is a versatile aromatic building block increasingly utilized in the synthesis of diverse heterocyclic compounds, which are of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of the bromo, hydroxyl, and nitrile functionalities on the benzene ring offers multiple reaction pathways for the construction of fused ring systems, including benzofurans, benzothiophenes, and other related scaffolds.
The presence of a nucleophilic hydroxyl group, an electrophilic nitrile group, and a bromine atom susceptible to various coupling and substitution reactions makes this compound a highly valuable precursor for generating molecular complexity. This application note provides detailed protocols for the synthesis of a key heterocyclic intermediate, 3-amino-7-bromobenzofuran-2-carboxamide, derived from this compound, highlighting its potential in the generation of compound libraries for drug discovery programs.
Application Notes
This compound serves as an excellent starting material for the synthesis of substituted benzofurans. A particularly effective and well-documented synthetic route involves a two-step process: an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular Thorpe-Ziegler cyclization.
The O-alkylation, typically with an α-haloacetonitrile such as chloroacetonitrile in the presence of a weak base like potassium carbonate, proceeds in high yield to furnish the corresponding O-alkylated intermediate, 2-bromo-3-(cyanomethoxy)benzonitrile. This reaction is generally clean and efficient.
The subsequent intramolecular Thorpe-Ziegler cyclization of the dinitrile intermediate is a powerful method for the formation of a five-membered ring. This base-catalyzed reaction, often employing a strong base such as potassium hydroxide or sodium ethoxide, leads to the formation of a 3-aminobenzofuran ring system. The nitrile group participates in the cyclization to form an enamine, which upon workup yields the 3-amino-substituted benzofuran. This amino group provides a convenient handle for further functionalization and derivatization, allowing for the exploration of a broad chemical space.
The resulting 3-amino-7-bromobenzofuran-2-carboxamide scaffold is a valuable intermediate for the synthesis of a variety of biologically active molecules. The bromine atom can be further modified through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce additional diversity. The amino and carboxamide groups also offer sites for a range of chemical transformations.
Experimental Protocols
Synthesis of 3-amino-7-bromobenzofuran-2-carboxamide
This protocol is adapted from the synthesis of the analogous non-brominated compound.[1]
Step 1: Synthesis of 2-Bromo-3-(cyanomethoxy)benzonitrile
-
Materials:
-
This compound
-
Chloroacetonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ice-cold water
-
Hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add chloroacetonitrile (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and maintain under reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a minimum amount of cold hexane and dry under vacuum to afford 2-Bromo-3-(cyanomethoxy)benzonitrile.
-
Step 2: Synthesis of 3-amino-7-bromobenzofuran-2-carboxamide (Thorpe-Ziegler Cyclization)
-
Materials:
-
2-Bromo-3-(cyanomethoxy)benzonitrile
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Ice-cold water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
-
Procedure:
-
Dissolve 2-Bromo-3-(cyanomethoxy)benzonitrile (1.0 eq) in ethanol in a round-bottom flask.
-
Add potassium hydroxide (2.0 eq) to the solution.
-
Heat the reaction mixture to 75°C and maintain under reflux for 3 hours. Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3-amino-7-bromobenzofuran-2-carboxamide.
-
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) |
| 1 | 2-Bromo-3-(cyanomethoxy)benzonitrile | This compound | Chloroacetonitrile, K₂CO₃ | DMF | 80 | 3 | ~90 (expected) | N/A |
| 2 | 3-amino-7-bromobenzofuran-2-carboxamide | 2-Bromo-3-(cyanomethoxy)benzonitrile | KOH | Ethanol | 75 | 3 | ~65 (expected) | >150 (expected) |
Note: Expected yields are based on the analogous synthesis starting from 2-hydroxybenzonitrile.[1]
Visualizations
Caption: Synthetic workflow for 3-amino-7-bromobenzofuran-2-carboxamide.
Caption: Potential synthetic pathways from this compound.
References
Application Notes and Protocols for the Safe Handling of 2-Bromo-3-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-hydroxybenzonitrile is a versatile chemical intermediate utilized in organic synthesis and pharmaceutical research.[1] Its specific functional groups, including bromine, hydroxyl, and nitrile moieties, make it a valuable building block for more complex molecules.[1] However, like many specialized chemical reagents, it possesses hazards that necessitate careful handling to ensure the safety of laboratory personnel. These application notes provide detailed protocols and safety precautions for the proper handling of this compound in a laboratory setting.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, comes into contact with skin, or is inhaled.[2][3] It is also known to cause skin and serious eye irritation.[3][4]
Quantitative Hazard Data Summary
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301/H302: Toxic/Harmful if swallowed | Danger/Warning |
| Acute Toxicity, Dermal | Category 3 / Category 4 | H311/H312: Toxic/Harmful in contact with skin | Danger/Warning |
| Acute Toxicity, Inhalation | Category 3 / Category 4 | H331/H332: Toxic/Harmful if inhaled | Danger/Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Note: The exact GHS category can vary slightly between suppliers. Users should always consult the specific Safety Data Sheet (SDS) for the product they are using.
Experimental Protocols
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a properly functioning chemical fume hood.[5]
-
Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[4][6] A face shield should be used if there is a risk of splashing.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] Ensure gloves are inspected before use and changed immediately if contaminated.
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH/MSHA-approved respirator with a particulate filter is required.[4][7]
2. Safe Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[7] Prepare all necessary equipment and reagents.
-
Weighing: Conduct all weighing of solid this compound within a chemical fume hood to prevent inhalation of dust.
-
Dissolving and Mixing: When dissolving or mixing, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid all direct contact with the skin, eyes, and clothing.[4][8] Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[5]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2]
3. Storage Procedures
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][4][6]
-
Some suppliers recommend refrigeration (2°C - 8°C) and protection from light.[9] Always follow the storage temperature recommendations on the product label.
-
Keep the container locked up or in an area only accessible to authorized personnel.[4]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[4][8]
Emergency Procedures
-
In Case of Inhalation: Move the affected person to fresh air immediately and keep them comfortable for breathing.[2][5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation occurs, seek medical attention.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[2][4][5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][4]
-
In Case of Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[5] Call a poison control center or doctor immediately.[5]
Waste Disposal
-
All waste containing this compound is considered hazardous waste.[8]
-
Dispose of the contents and container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[2][4] Do not allow the product to enter drains.[6]
Visualized Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Buy this compound | 693232-06-3 [smolecule.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C7H4BrNO | CID 22406175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | FB70711 [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-hydroxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-3-hydroxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are several established methods for the synthesis of this compound. The most common routes include:
-
Electrophilic Aromatic Bromination of 3-hydroxybenzonitrile.
-
Sandmeyer Reaction starting from 2-amino-3-hydroxybenzonitrile.
-
Directed Ortho-metalation of a protected 3-hydroxybenzonitrile derivative.
Each method has its own advantages and challenges in terms of yield, regioselectivity, and reaction conditions.
Q2: I am getting a low yield with the direct bromination of 3-hydroxybenzonitrile. Why is this happening?
A2: The direct bromination of 3-hydroxybenzonitrile typically results in a low yield of the desired this compound.[1] This is due to the formation of other regioisomers, primarily 2-bromo-5-hydroxybenzonitrile. The hydroxyl group is a strong ortho-, para-director, leading to preferential bromination at the position para to it (C5), while the nitrile group is a meta-director. This competition results in a mixture of products, with the 5-bromo isomer being the major product.[1]
Q3: Which synthetic route generally provides the highest yield of this compound?
A3: The Sandmeyer reaction and Directed Ortho-metalation routes have been reported to produce significantly higher yields compared to direct bromination. The Sandmeyer sequence can afford yields in the range of 65-85%, while the directed ortho-metalation approach can achieve an overall yield of around 72%.[1] Green synthesis approaches using ionic liquids have also shown promise for high-yield aromatic bromination.[1]
Q4: Are there any "green" synthesis methods available?
A4: Yes, recent studies have explored more environmentally friendly approaches. One such method involves the use of ionic liquids which can act as both the solvent and catalyst.[1] These methods aim to reduce waste, use safer reagents, and improve energy efficiency.[1]
Troubleshooting Guides
Issue 1: Low Yield and Poor Regioselectivity in Electrophilic Aromatic Bromination
Symptoms:
-
The yield of the desired this compound is below 20%.
-
TLC and NMR analysis show a significant amount of the 2-bromo-5-hydroxybenzonitrile isomer.
Possible Causes and Solutions:
| Cause | Solution |
| Inherent Directing Group Competition | The hydroxyl group's strong para-directing effect is the primary reason for low regioselectivity.[1] Consider alternative synthetic routes like the Sandmeyer reaction or directed ortho-metalation for higher yields of the desired isomer. |
| Reaction Conditions | While optimizing temperature, solvent, and brominating agent might slightly alter the isomer ratio, it is unlikely to make the 2-bromo isomer the major product. |
| Purification Challenges | The close polarity of the isomers can make separation by column chromatography difficult. Consider derivatization of the hydroxyl group to alter polarity, followed by deprotection after separation. |
Issue 2: Low Yield in the Sandmeyer Reaction
Symptoms:
-
The overall yield from 2-amino-3-hydroxybenzonitrile is significantly lower than the expected 65-85%.
-
Observation of gas evolution (N₂) before the addition of the copper(I) bromide.
-
Formation of dark, tar-like byproducts.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C to prevent the decomposition of the diazonium salt.[2] Add the sodium nitrite solution slowly to the acidic solution of the amine.[2] |
| Premature Decomposition of Diazonium Salt | The diazonium salt is unstable and should be used immediately after its formation.[2] Avoid allowing the solution to warm up. |
| Inactive Copper(I) Bromide Catalyst | Use freshly prepared or high-quality commercial CuBr. Ensure the catalyst is used in the correct stoichiometric amount.[2] |
| Side Reactions | The presence of impurities in the starting amine can lead to side reactions. Ensure the purity of the 2-amino-3-hydroxybenzonitrile. |
Issue 3: Difficulties with Directed Ortho-metalation
Symptoms:
-
Low yield of the 2-bromo-3-methoxybenzonitrile intermediate.
-
Recovery of unreacted 3-methoxybenzonitrile starting material.
-
Incomplete demethylation in the final step.
Possible Causes and Solutions:
| Cause | Solution |
| Moisture in Reaction | Organolithium reagents like sec-butyllithium are extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. |
| Incorrect Temperature | The lithiation step is typically performed at a very low temperature (-78 °C) to ensure regioselectivity and prevent side reactions.[1] Carefully control the temperature during the addition of the organolithium reagent. |
| Inefficient Quenching with Bromine | Ensure the bromine is added slowly at low temperature and that the reaction is allowed to warm to room temperature to go to completion. |
| Incomplete Demethylation | Strong acids like BBr₃ are typically used for demethylation. Ensure a sufficient excess of the demethylating agent is used and that the reaction is allowed to proceed for the required time.[3] |
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction
This protocol is based on the reported high-yield synthesis route.[1]
-
Diazotization:
-
Dissolve 2-amino-3-hydroxybenzonitrile in a suitable acidic solution (e.g., HBr in water) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
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Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
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Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in HBr.
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Slowly add the freshly prepared diazonium salt solution to the CuBr solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.
-
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Work-up and Purification:
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Synthesis via Directed Ortho-metalation
This protocol is based on the lithiation of a methoxy-protected starting material.[1]
-
Protection of the Hydroxyl Group:
-
Protect the hydroxyl group of 3-hydroxybenzonitrile as a methoxy ether using a standard procedure (e.g., Williamson ether synthesis with methyl iodide and a base).
-
-
Directed Ortho-metalation and Bromination:
-
Dissolve the 3-methoxybenzonitrile in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of sec-butyllithium in cyclohexane, maintaining the temperature at -78 °C.
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Stir the mixture at -78 °C for 1-2 hours.
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Quench the reaction by slowly adding a solution of bromine in THF at -78 °C.
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Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
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Demethylation:
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After work-up to isolate the 2-bromo-3-methoxybenzonitrile, dissolve it in an anhydrous solvent like dichloromethane.
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Cool the solution to 0 °C and add boron tribromide (BBr₃) dropwise.
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Stir the reaction at room temperature until TLC or LC-MS indicates complete demethylation.
-
-
Work-up and Purification:
-
Carefully quench the reaction with methanol and then water.
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Extract the product with an organic solvent, wash, dry, and concentrate.
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Purify the final product by column chromatography.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Reported Yield | Key Advantages | Key Challenges |
| Electrophilic Aromatic Bromination | 3-hydroxybenzonitrile | 18%[1] | Readily available starting material. | Poor regioselectivity, formation of isomers, difficult purification. |
| Sandmeyer Reaction | 2-amino-3-hydroxybenzonitrile | 65-85%[1] | High yield and regioselectivity. | Multi-step synthesis, unstable diazonium intermediate. |
| Directed Ortho-metalation | 3-hydroxybenzonitrile | ~72% (overall)[1] | High yield and regioselectivity. | Requires protection/deprotection, use of pyrophoric reagents, strict anhydrous conditions. |
| Green Synthesis (Ionic Liquids) | 3-hydroxybenzonitrile | 85-97% (general for aromatic bromination)[1] | Environmentally friendly, potential for high yield. | Ionic liquids can be expensive, may require specific reaction conditions. |
Visualizations
Caption: Workflow for the Sandmeyer Reaction Synthesis.
Caption: Troubleshooting Low Yield in Direct Bromination.
References
optimizing temperature and reaction time for 2-Bromo-3-hydroxybenzonitrile synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Bromo-3-hydroxybenzonitrile, targeting researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on optimizing temperature and reaction time.
| Issue ID | Question | Possible Causes & Solutions |
| LOW-YIELD-01 | My direct bromination of 3-hydroxybenzonitrile is resulting in a very low yield of the desired this compound. | Primary Cause: Poor regioselectivity is the most significant challenge in the direct bromination of 3-hydroxybenzonitrile. The electron-donating hydroxyl group and the electron-withdrawing nitrile group have competing directing effects. This leads to the formation of multiple positional isomers, with 2-bromo-5-hydroxybenzonitrile often being the major product.[1] Solutions: * Re-evaluate the Synthetic Route: For higher yields, consider alternative methods such as the Sandmeyer reaction or directed ortho-metalation, which offer significantly better regioselectivity and overall yield.[1] * Optimize Reaction Conditions: While direct bromination is low-yielding for this specific isomer, you can attempt to optimize for marginal improvements: * Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[1] Drastic temperature changes can affect selectivity. * Brominating Agent: N-bromosuccinimide (NBS) is a common choice.[1] The choice of solvent can also influence isomer distribution. * Consider Green Chemistry Approaches: Methods using in-situ generation of hypobromous acid have shown high yields for bromination of phenolic substrates at room temperature in short reaction times.[1] |
| RXN-INCOMPLETE-01 | How do I know if my reaction has gone to completion? | Monitoring the Reaction: * Thin Layer Chromatography (TLC): This is a common and effective method to monitor the progress of the reaction. Spot the reaction mixture alongside the starting material on a TLC plate at regular intervals. The disappearance of the starting material spot indicates the completion of the reaction.[2] * Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the consumption of reactants and the formation of products. |
| IMPURITY-01 | My final product is contaminated with significant impurities. How can I identify and minimize them? | Common Impurities & Minimization Strategies: * Isomeric Byproducts: In direct bromination, the primary impurities will be other brominated isomers of 3-hydroxybenzonitrile.[1] Minimizing these requires switching to a more regioselective synthesis method. * Unreacted Starting Materials: If the reaction is incomplete, the final product will be contaminated with the starting materials.[2] Ensure the reaction goes to completion by monitoring with TLC or LC-MS and adjusting the reaction time or temperature as needed. * Side Reactions from Reagents: Some reagents can lead to specific byproducts. For example, in related syntheses, harsh conditions can lead to self-condensation or decarboxylation.[2][3] Use the mildest effective conditions. Purification: * Column Chromatography: This is a standard method for separating the desired product from isomers and other impurities. * Recrystallization: If a suitable solvent is found, recrystallization can be an effective purification technique. |
| TEMP-CTRL-01 | What is the impact of temperature on the synthesis? | Temperature Effects: * Direct Bromination: The initial temperature for the bromination of 3-hydroxybenzonitrile with NBS is typically low (0 °C) and then allowed to rise to ambient temperature.[1] Higher temperatures could potentially decrease selectivity. * Sandmeyer Reaction: Diazotization is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent reaction with cuprous bromide may require gentle heating.[4] * Directed Ortho-metalation: This method requires cryogenic temperatures (-78 °C) for the lithiation step.[1] * General Consideration: Elevated temperatures in related syntheses have been shown to cause the formation of byproducts like triazines.[2] It is crucial to maintain careful temperature control. |
| TIME-OPT-01 | How do I determine the optimal reaction time? | Optimizing Reaction Time: * The optimal reaction time will depend on the chosen synthetic route and the reaction temperature. * Direct Bromination: A reported reaction time is 12 hours.[1] * Green Synthesis: Some green chemistry approaches report complete conversion in as little as ten minutes at room temperature.[1] * Monitoring is Key: The most reliable way to determine the optimal reaction time is to monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for this compound?
A1: The primary synthetic routes include:
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Electrophilic Aromatic Bromination: Direct bromination of 3-hydroxybenzonitrile. This method is straightforward but suffers from low yields of the desired isomer.[1]
-
Sandmeyer Reaction: Starting from 2-amino-3-hydroxybenzonitrile, this multi-step process offers significantly higher yields (65-85%).[1]
-
Directed Ortho-metalation: This route involves the lithiation of 3-methoxybenzonitrile followed by bromination and demethylation, providing a high yield.[1]
-
Green Synthesis Approaches: Newer methods focus on environmentally friendly reagents and conditions, such as using ionic liquids or in-situ generation of the brominating agent.[1]
Q2: Why is the yield of direct bromination of 3-hydroxybenzonitrile so low for the 2-bromo isomer?
A2: The low yield is due to poor regioselectivity. The hydroxyl group is an ortho-, para-director, while the nitrile group is a meta-director. In the direct bromination of 3-hydroxybenzonitrile, the activating effect of the hydroxyl group dominates, leading to bromination primarily at the positions ortho and para to it. This results in the formation of multiple isomers, with 2-bromo-5-hydroxybenzonitrile being the major product (73% yield), while the desired this compound is formed in only an 18% yield under classical conditions.[1]
Q3: What are the advantages and disadvantages of the Sandmeyer reaction for this synthesis?
A3:
-
Advantages: The main advantage is a significantly higher yield (65-85%) of the desired product compared to direct bromination.[1] The regioselectivity is controlled by the position of the starting amino group.
-
Disadvantages: It is a multi-step synthesis, requiring the preparation of the starting material, 2-amino-3-hydroxybenzonitrile. The use of diazonium salts requires careful temperature control as they can be unstable.
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
A4: Yes, recent research has focused on greener alternatives. One approach involves using ionic liquids as both a solvent and a catalyst.[1] Another method is the in-situ generation of hypobromous acid from ammonium bromide and potassium peroxydisulfate, which avoids handling molecular bromine and uses metal-free catalysts, achieving high yields at room temperature in a short time.[1]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Temperature | Reaction Time | Yield of this compound | Reference |
| Direct Bromination | 3-hydroxybenzonitrile | N-bromosuccinimide (NBS), Acetonitrile | 0 °C to ambient | 12 hours | 18% | [1] |
| Sandmeyer Reaction | 2-amino-3-hydroxybenzonitrile | 1. NaNO₂, HCl 2. CuBr | 0-5 °C for diazotization | Not specified | 65-85% | [1] |
| Directed Ortho-metalation | 3-methoxybenzonitrile | 1. sec-Butyllithium 2. Br₂ 3. Acidic demethylation | -78 °C for lithiation | Not specified | Quantitative (demethylation step) | [1] |
| Green Synthesis (in-situ HBrO) | Phenolic substrates | NH₄Br, K₂S₂O₈ | Room Temperature | 10 minutes | 85-97% (for analogous compounds) | [1] |
Experimental Protocols
Protocol 1: Synthesis via Direct Bromination of 3-hydroxybenzonitrile
This protocol is based on classical conditions and results in a low yield of the desired product.
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Dissolve 3-hydroxybenzonitrile in acetonitrile in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Slowly add one equivalent of N-bromosuccinimide (NBS) to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to ambient temperature.
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Continue stirring for 12 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction and purify the product mixture using column chromatography to separate the isomers.
Protocol 2: Synthesis via Sandmeyer Reaction
This protocol offers a higher yield of the target compound.
-
Diazotization:
-
Dissolve 2-amino-3-hydroxybenzonitrile in hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
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Stir the mixture for an appropriate time to ensure complete formation of the diazonium salt.
-
-
Bromination:
-
In a separate flask, prepare a solution of cuprous bromide.
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Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and then heat gently if necessary until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture.
-
Collect the precipitated product by filtration.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Comparative workflows for Direct Bromination and Sandmeyer Reaction.
Caption: Troubleshooting logic for low yield in synthesis.
References
choosing the right catalyst for the synthesis of 2-Bromo-3-hydroxybenzonitrile.
Technical Support Center: Synthesis of 2-Bromo-3-hydroxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
The principal method for synthesizing this compound is the electrophilic aromatic bromination of 3-hydroxybenzonitrile.[1] This reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. Key to this process is the choice of a brominating agent and catalyst system to control the reaction's regioselectivity. Common brominating agents include N-bromosuccinimide (NBS) and molecular bromine.[2] Green synthesis approaches have also been developed, utilizing ionic liquids or methods that generate hypobromous acid in situ to avoid handling hazardous materials like molecular bromine.[1]
Q2: My reaction yields a mixture of regioisomers, primarily 2-bromo-5-hydroxybenzonitrile. How can I improve the selectivity for the this compound isomer?
The formation of multiple regioisomers is a common challenge in the bromination of 3-hydroxybenzonitrile. The hydroxyl (-OH) and nitrile (-CN) groups direct the electrophilic substitution to different positions on the benzene ring. One study reported that the electrophilic aromatic bromination of 3-hydroxybenzonitrile resulted in 73% 2-bromo-5-hydroxybenzonitrile and only 18% of the desired this compound.[1]
Strategies to improve regioselectivity include:
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Catalyst Selection: The use of certain Lewis basic additives has been shown to enhance the reactivity of brominating agents like NBS and can influence selectivity.[3] For instance, lactic acid derivatives can act as halogen bond acceptors to activate NBS.[3]
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Solvent and Temperature Control: Reaction conditions play a critical role. Experimenting with different solvents and maintaining a low reaction temperature (e.g., 0-5°C) can help control the formation of unwanted isomers.[4]
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Protecting Groups: Although more complex, temporarily protecting the hydroxyl group could alter the directing effects and improve the yield of the desired isomer.
Q3: I am experiencing a low yield for my reaction. What are the common causes and how can I troubleshoot this?
Low yields can stem from several factors. A systematic approach to troubleshooting is essential.[5]
Possible Causes & Solutions:
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[6][7]
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Reagent Quality: Ensure the purity of your starting material, 3-hydroxybenzonitrile. The brominating agent (e.g., NBS) should be fresh, as it can degrade over time. Poor quality reagents are a common cause of reaction failure.[8]
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Presence of Water: The reaction is sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[4][6]
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Suboptimal Temperature: Temperature control is critical. Diazonium salt formation, if used in an alternative synthetic route, must be kept at low temperatures (0-5°C) to prevent decomposition.[4] For bromination, elevated temperatures can lead to side reactions and product decomposition.[4]
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Catalyst Deactivation: If using a catalyst, ensure it is active and used in the correct amount. Some catalysts can be sensitive to air or moisture.[4]
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
Yes, recent research has focused on developing greener synthetic routes.[1] These methods aim to reduce the use of hazardous reagents and solvents.
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In Situ Halogen Generation: One approach involves the in situ generation of hypobromous acid from ammonium bromide and potassium peroxydisulfate. This method avoids the direct handling of molecular bromine and produces benign sulfate by-products, with some reactions reaching completion in as little as ten minutes at room temperature.[1]
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Ionic Liquids: Certain ionic liquids, such as [HSO3-b-Py]·HSO4, can function as both a co-solvent and a catalyst, eliminating the need for metal salt catalysts.[1]
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Microreactors: Continuous-flow microreactors can be used to generate molecular bromine from aqueous sodium hypochlorite and hydrobromic acid directly within the reactor, minimizing operator exposure.[1]
Quantitative Data on Catalyst and Method Performance
The regioselectivity of the bromination of 3-hydroxybenzonitrile is a significant challenge. The following table summarizes results from different approaches to provide a comparative overview.
| Starting Material | Brominating Agent / Catalyst | Solvent | Temp. (°C) | Product(s) | Yield (%) | Reference |
| 3-hydroxybenzonitrile | Not Specified | Not Specified | Not Specified | 2-bromo-5-hydroxybenzonitrile | 73% | [1] |
| This compound | 18% | [1] | ||||
| Electron-rich arenes | NBS / Mandelic Acid (20 mol%) | ACN/H₂O (1:1) | Room Temp | Various brominated arenes | High Conversion | [3] |
| Phenolic Substrates | NH₄Br / K₂S₂O₈ | Not Specified | Room Temp | Various brominated phenols | 85-97% | [1] |
| 3-hydroxybenzaldehyde | Br₂ / Fe powder / NaOAc | Acetic Acid | 20°C | 2-bromo-3-hydroxybenzaldehyde | 28-44% | [9] |
Experimental Protocols
Protocol 1: Electrophilic Bromination using Bromine in Acetic Acid (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of 2-bromo-3-hydroxybenzaldehyde and may require optimization.[9]
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Preparation: In a round-bottom flask, suspend 3-hydroxybenzonitrile (1 equivalent), iron powder (0.075 equivalents), and sodium acetate (2 equivalents) in glacial acetic acid.
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Reaction: Warm the suspension until a clear solution forms, then cool it to room temperature (20°C).
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Bromine Addition: Slowly add a solution of bromine (1.15 equivalents) in glacial acetic acid dropwise over 15-20 minutes while stirring.
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Stirring: Continue to stir the reaction mixture at room temperature for 2-5 hours, monitoring the reaction by TLC.
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Quenching: Once the reaction is complete, pour the mixture into ice water.
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Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 times).
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Work-up: Combine the organic layers, wash with a saturated sodium thiosulfate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Concentrate the solution under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or recrystallization to separate the regioisomers and obtain pure this compound.
Protocol 2: Green Bromination using NBS and a Lewis Basic Catalyst (Conceptual)
This protocol is a conceptual adaptation based on research into enhancing NBS reactivity with catalytic additives.[3]
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Preparation: To a flask, add 3-hydroxybenzonitrile (1 equivalent), N-bromosuccinimide (NBS, 1.2 equivalents), and a catalytic amount of mandelic acid (0.2 equivalents).
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Solvent Addition: Add a 1:1 mixture of acetonitrile and water as the solvent.
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Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction's progress by TLC.
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Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
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Extraction: Extract the product with ethyl acetate.
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Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product via column chromatography to isolate the this compound isomer.
Visual Guides and Workflows
References
- 1. Buy this compound | 693232-06-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
removing unreacted starting material from 2-Bromo-3-hydroxybenzonitrile product
Technical Support Center: Purification of 2-Bromo-3-hydroxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in s.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, particularly the removal of the starting material, 3-hydroxybenzonitrile.
Issue 1: Presence of Starting Material in the Final Product After Initial Work-up
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Q1: My NMR/LC-MS analysis shows contamination of my this compound product with the starting material, 3-hydroxybenzonitrile. How can I remove it?
A1: The presence of unreacted starting material is a common issue. Due to the similar phenolic nature of both the product and the starting material, a simple extraction may not be sufficient for complete separation. The choice of purification method will depend on the scale of your reaction and the percentage of the impurity. The two most effective methods are column chromatography and recrystallization.
Issue 2: Difficulty with Column Chromatography Separation
-
Q2: I tried running a silica gel column, but the product and starting material are co-eluting. What can I do?
A2: Co-elution of phenolic compounds can be challenging due to their similar polarities. Here are several troubleshooting steps:
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Optimize the Mobile Phase: The key to good separation on silica gel is finding the right solvent system.
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Too Polar: If both compounds are moving too quickly (high Rf values on TLC), your eluent is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate, acetone) or switch to a less polar one.
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Not Polar Enough: If the compounds are stuck at the baseline of the TLC plate, your eluent is not polar enough. Gradually increase the concentration of the polar solvent.
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Tailing: Phenolic compounds can sometimes tail on silica gel. Adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can suppress this interaction and lead to sharper peaks.[1]
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Recommended Starting Gradients: A good starting point for developing your TLC and column method is a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate.[1] Try gradients such as 10%, 20%, and 30% ethyl acetate in hexanes.
-
-
Check Column Loading: Overloading the column is a common reason for poor separation. As a general rule, use a silica gel to crude product weight ratio of at least 30:1 to 50:1.[2]
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Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally recommended.[2]
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Issue 3: Low Recovery or No Crystallization During Recrystallization
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Q3: I attempted to recrystallize my product, but I either got a very low yield or the product oiled out instead of crystallizing. What went wrong?
A3: Recrystallization success is highly dependent on the choice of solvent.
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Inappropriate Solvent Choice: The ideal solvent should dissolve your product well at high temperatures but poorly at room temperature, while the impurity (starting material) should either be very soluble or insoluble at all temperatures.
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Screening Solvents: Test a range of solvents with varying polarities. Good candidates for phenolic compounds include toluene, acetone, ethyl acetate, and mixtures like hexane/ethyl acetate or toluene/methylene chloride.[3][4] For 3-bromo-2-hydroxybenzonitrile, recrystallization from acetone has been reported.
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Solvent Pairs: If a single solvent is not effective, try a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
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Cooling Rate: Cooling the solution too quickly can trap impurities and lead to smaller, less pure crystals or oiling out. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[5]
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Saturation Level: Using too much solvent will result in low or no recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
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Frequently Asked Questions (FAQs)
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Q1: What are the key physical property differences between this compound and 3-hydroxybenzonitrile that I can exploit for purification?
A1: The addition of a bromine atom significantly increases the molecular weight and can alter the polarity and crystal packing of the molecule. This difference is the basis for separation by chromatography and recrystallization.
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Q2: Can I use an acid-base extraction to separate the product from the starting material?
A2: Since both the product and the starting material are phenolic (weakly acidic), a simple acid-base extraction will likely not be selective enough to separate them from each other. However, it can be effective for removing non-acidic or basic impurities.
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Q3: How do I know which purification method to choose?
A3: For small-scale reactions or when very high purity is required, column chromatography is often the best choice as it offers better separation of components with similar properties.[6] For larger quantities where the impurity level is not excessively high, recrystallization is a more efficient and scalable method.
-
Q4: What is a good TLC mobile phase to start with for analyzing the separation of this compound and 3-hydroxybenzonitrile?
A4: A good starting point for TLC analysis on silica gel would be a 7:3 or 8:2 mixture of hexanes:ethyl acetate. You can adjust the ratio based on the observed separation. The more polar 3-hydroxybenzonitrile should have a slightly lower Rf value than the this compound. Adding a drop of formic acid to the developing chamber can improve the spot shape.[1]
Data Presentation
| Property | This compound (Product) | 3-hydroxybenzonitrile (Starting Material) | Reference(s) |
| Molecular Formula | C₇H₄BrNO | C₇H₅NO | [7][8] |
| Molecular Weight | 198.02 g/mol | 119.12 g/mol | [7][8] |
| Appearance | Solid | Almost white to light brown crystalline powder | [1][9] |
| Melting Point | Not widely reported | 78-81 °C | [8] |
| Solubility in Water | Not specified, likely low | Slightly soluble | [10] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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TLC Analysis:
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Dissolve a small sample of the crude product in a suitable solvent (e.g., ethyl acetate).
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Spot the solution on a silica gel TLC plate.
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Develop the plate in a chamber with a pre-determined solvent system (e.g., 8:2 hexanes:ethyl acetate with a drop of formic acid).
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Visualize the spots under UV light. The goal is to achieve a clear separation between the two spots with Rf values ideally between 0.2 and 0.5.
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Column Preparation:
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Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase determined from TLC.
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Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.[2]
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Add a thin layer of sand on top of the silica bed.
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Sample Loading:
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Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
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Carefully load the solution onto the top of the silica gel.
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Elution and Fraction Collection:
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Begin eluting the column with the mobile phase, collecting fractions in test tubes.
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If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
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Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal:
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Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
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Protocol 2: Purification by Recrystallization
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Solvent Selection:
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Place a small amount of the crude product into several test tubes.
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Add a small amount of different solvents (e.g., acetone, toluene, ethanol, ethyl acetate, or mixtures like hexanes/ethyl acetate) to each tube.
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Heat the tubes to the boiling point of the solvent. A good solvent will dissolve the compound completely when hot.
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Allow the tubes to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
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Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add the chosen hot solvent in small portions while heating and swirling until the solid is just dissolved.
-
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Cooling and Crystallization:
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Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals thoroughly to remove any residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. benchchem.com [benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. column-chromatography.com [column-chromatography.com]
- 7. This compound | C7H4BrNO | CID 22406175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solutions.sulzer.com [solutions.sulzer.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Storage and Stability of 2-Bromo-3-hydroxybenzonitrile
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-Bromo-3-hydroxybenzonitrile during storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of the compound for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to maintain the stability and purity of this compound. Based on supplier recommendations and general best practices for phenolic compounds, the following conditions are advised.[1][2][3][4]
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows down potential degradation reactions.[1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | The phenolic hydroxyl group is susceptible to oxidation. An inert atmosphere minimizes this risk. |
| Light Exposure | Protect from light (Amber vial) | Aromatic compounds, especially phenols, can be sensitive to light and may undergo photodegradation.[2] |
| Container | Tightly sealed, suitable container | Prevents exposure to moisture and atmospheric oxygen.[3][4] The material should be compatible and non-reactive. |
| Incompatible Materials | Store away from strong oxidizing agents and acids.[3][4] | Avoids chemically induced degradation. |
Q2: What are the common signs of this compound degradation?
A2: Visual inspection and analytical checks can indicate degradation. Key signs include:
-
Change in Color: A noticeable change from a white or off-white solid to yellow or brown often suggests oxidation of the phenolic group.
-
Change in Physical State: Clumping or melting at room temperature could indicate the presence of impurities or degradation products.
-
Appearance of New Peaks: Analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) may reveal new peaks, indicating the formation of degradation products.
-
Altered Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of impurity formation.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published, degradation can be predicted based on its functional groups (phenolic hydroxyl, nitrile, and bromo-aromatic ring). The most probable pathways are oxidation and hydrolysis.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored quinone-type structures.
-
Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis under strongly acidic or basic conditions, converting it first to an amide and then to a carboxylic acid (2-Bromo-3-hydroxybenzoic acid).
-
Decomposition: At high temperatures, the molecule can decompose, potentially releasing toxic gases like hydrogen bromide and hydrogen cyanide.[3][4]
Caption: Potential degradation pathways for this compound.
Q4: Are there any recommended stabilizers for long-term storage?
A4: While no specific stabilizers are documented for this compound, general-purpose stabilizers for phenolic compounds may be effective. Their use should be carefully evaluated to ensure they do not interfere with downstream applications.
| Stabilizer Class | Examples | Mechanism of Action |
| Antioxidants | Butylated hydroxytoluene (BHT), Vitamin E | Scavenge free radicals to prevent the initiation of oxidative chain reactions. Phenolic compounds themselves can act as H-donors.[5] |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Bind trace metal ions that can catalyze oxidation reactions. |
| Acid Scavengers | Weak, non-nucleophilic bases | Neutralize trace acidic impurities that could catalyze hydrolysis of the nitrile group. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and handling of this compound.
Issue: My sample has turned yellow/brown upon storage.
This is the most common sign of degradation, likely due to oxidation. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for discolored samples.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
To accurately monitor the degradation of this compound, a stability-indicating analytical method is required. This method must be able to separate the intact compound from any potential degradation products.[6] High-Performance Liquid Chromatography (HPLC) is a suitable technique.[7][8][9]
Caption: Workflow for developing a stability-indicating HPLC method.
1. Instrumentation and Reagents:
-
System: HPLC with a UV or Diode Array Detector (DAD).
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid, Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide.
-
Standard: this compound reference standard (>99% purity).
2. Suggested Starting Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: Monitor at a wavelength determined by a UV scan of the standard (e.g., ~220 nm and ~280 nm).
3. Forced Degradation (Stress Testing) Protocol: Prepare solutions of this compound (e.g., 0.5 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water) and subject them to the following conditions. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize before injection.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.
Analyze all stressed samples, along with an unstressed control, using the HPLC method. The method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the main this compound peak and from each other.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | FB70711 [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Bromo-3-hydroxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-hydroxybenzonitrile in common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the failure of a Suzuki-Miyaura coupling reaction with this compound?
A1: Low yields or failure in Suzuki-Miyaura couplings involving this compound can often be attributed to several factors. The electron-withdrawing nature of the nitrile group and the presence of a hydroxyl group can influence the reactivity of the starting material. Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. More robust systems, such as those using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can be more effective.
-
Base Selection: The choice of base is critical for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solubility and strength of the base can significantly impact the reaction rate.
-
Solvent and Degassing: Thoroughly degassed solvents are crucial to prevent catalyst deactivation by oxygen. Common solvent systems include toluene/water, dioxane/water, and THF/water.
-
Protodeboronation: The boronic acid or ester can undergo protodeboronation (cleavage of the C-B bond), especially in the presence of water and base. Using boronic esters, like pinacol esters, can sometimes mitigate this side reaction.
Q2: My Buchwald-Hartwig amination of this compound is giving a low yield. What should I troubleshoot?
A2: Low yields in Buchwald-Hartwig aminations with this substrate are often related to catalyst inhibition or suboptimal reaction conditions. Consider the following:
-
Catalyst System: The combination of a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand is crucial. For electron-deficient aryl bromides, bulky and electron-rich ligands are often preferred.
-
Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, potentially requiring higher temperatures or longer reaction times.[1]
-
Amine Nucleophile: The nature of the amine coupling partner can significantly affect the reaction outcome. Primary amines can sometimes undergo double arylation.
-
Reaction Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed efficiently.[2]
Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I minimize this side reaction?
A3: Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst. To minimize this:
-
Strictly Anaerobic Conditions: Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
-
Copper-Free Conditions: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free protocols have been developed and may be beneficial if homocoupling is a persistent issue.
-
Amine Base: The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the rate of both the desired cross-coupling and the undesired homocoupling.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos). |
| Insufficiently strong or soluble base | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure adequate water is present if using an inorganic base that requires it for activity. | |
| Low reaction temperature | Gradually increase the reaction temperature, typically in the range of 80-110 °C. | |
| Oxygen contamination | Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. | |
| Significant Side Products | Protodeboronation of boronic acid/ester | Use the boronic acid/ester as fresh as possible. Consider using a pinacol ester derivative of the boronic acid. Use milder basic conditions if possible. |
| Homocoupling of the boronic acid | Rigorously exclude oxygen from the reaction mixture. | |
| Hydrodehalogenation of this compound | This can occur as a side reaction. Optimizing the catalyst and ligand system can sometimes minimize this pathway. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst deactivation | The hydroxyl or nitrile group may be coordinating to the palladium center. The use of bulky, electron-rich ligands can mitigate this. |
| Base incompatibility | If using a strong base like NaOtBu, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, especially if the starting material or product is base-sensitive.[1] | |
| Poor solvent choice | Toluene and dioxane are common solvents. Ensure they are anhydrous and degassed. | |
| Formation of Byproducts | Reductive dehalogenation | This is a common side reaction. Screening different ligands and bases can help to minimize it. |
| Double arylation of primary amines | Use a slight excess of the amine or consider using a protecting group strategy if this is a persistent issue. |
Sonogashira Coupling
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Cross-Coupled Product | Inefficient catalyst system | Ensure the palladium catalyst and copper(I) co-catalyst (if used) are active. Consider using a ligand such as PPh₃ to stabilize the palladium catalyst. |
| Insufficiently strong base | A suitable amine base like triethylamine or diisopropylamine is typically required. | |
| Prevalence of Alkyne Homocoupling | Oxygen in the reaction mixture | Perform the reaction under strictly anaerobic conditions. |
| High concentration of copper(I) catalyst | Reduce the amount of copper(I) co-catalyst or switch to a copper-free protocol. | |
| Decomposition of Starting Material | Reaction temperature is too high | Sonogashira couplings can often be run at or near room temperature. Avoid excessive heating if decomposition is observed. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the base, the amine, and this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%) (optional, for copper-catalyzed protocol)
-
Amine base (e.g., Triethylamine, Diisopropylamine, excess)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI (if used).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
effect of solvent polarity on the regioselectivity of 3-hydroxybenzonitrile bromination
Welcome to the technical support center for the bromination of 3-hydroxybenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with this reaction, particularly concerning the control of regioselectivity through solvent choice.
Frequently Asked Questions (FAQs)
Q1: What are the main products of the electrophilic bromination of 3-hydroxybenzonitrile?
The electrophilic bromination of 3-hydroxybenzonitrile typically yields a mixture of mono-brominated isomers. The substitution pattern is a result of the competing directing effects of the electron-donating hydroxyl (-OH) group (an ortho-, para-director) and the electron-withdrawing nitrile (-CN) group (a meta-director). The primary products observed are:
-
2-bromo-5-hydroxybenzonitrile: Bromination occurs para to the hydroxyl group and meta to the nitrile group.
-
2-bromo-3-hydroxybenzonitrile: Bromination occurs ortho to both the hydroxyl and nitrile groups.
-
4-bromo-3-hydroxybenzonitrile: Bromination occurs ortho to the hydroxyl group and meta to the nitrile group.
The distribution of these isomers is highly dependent on the reaction conditions, most notably the solvent and the brominating agent used.[1]
Q2: How does solvent polarity influence the regioselectivity of the bromination of 3-hydroxybenzonitrile?
Solvent polarity plays a crucial role in determining the major regioisomer. Generally, in the bromination of phenols, polar aprotic solvents tend to favor the formation of the para-substituted product, while polar protic solvents, especially in the presence of an acid catalyst, can significantly enhance the formation of the ortho-substituted product.[1][2] For 3-hydroxybenzonitrile, this trend is also observed. For instance, bromination with N-bromosuccinimide (NBS) in acetonitrile (a polar aprotic solvent) predominantly yields the product of bromination para to the hydroxyl group.[1] Conversely, the use of a polar protic solvent like methanol with an acid catalyst is expected to favor bromination at the ortho position.[2]
Q3: Why does using a protic solvent like methanol favor ortho-bromination?
In the presence of a protic solvent and an acid catalyst (like p-toluenesulfonic acid), N-bromosuccinimide (NBS) can be protonated. This "proton-assisted activation" is thought to alter the nature of the electrophilic bromine species, potentially leading to a transition state that favors attack at the ortho position of the phenol.[1][2] This strategy has been shown to provide high ortho-selectivity for a range of phenolic substrates.[2]
Q4: Can I achieve high selectivity for a single isomer?
Achieving high selectivity is possible by carefully selecting the reaction conditions. For example, to favor the ortho-brominated product (this compound or 4-bromo-3-hydroxybenzonitrile), a protocol using NBS in methanol with an acid catalyst is recommended.[2] To favor the para-brominated product (2-bromo-5-hydroxybenzonitrile), using NBS in a polar aprotic solvent like acetonitrile is a suitable starting point.[1]
Troubleshooting Guides
Issue: Low yield of the desired regioisomer.
-
Possible Cause: Inappropriate solvent choice for the desired selectivity.
-
Solution: Consult the Data Presentation table below to select a solvent that favors the formation of your target isomer. For ortho products, consider polar protic solvents with an acid catalyst. For the para product, polar aprotic solvents are a better choice.
-
Possible Cause: Competing side reactions or decomposition.
-
Solution: Ensure the reaction is performed at the recommended temperature. For many brominations of activated phenols, lower temperatures can improve selectivity and reduce the formation of byproducts. Also, protect the reaction from light if radical side reactions are suspected, although electrophilic substitution is the primary pathway with NBS for phenols.
Issue: Formation of multiple products, making purification difficult.
-
Possible Cause: The chosen conditions do not provide sufficient regioselectivity.
-
Solution: To enhance selectivity, consider the addition of a catalyst. For instance, p-toluenesulfonic acid (pTsOH) in methanol can dramatically improve ortho-selectivity.[2] For para-selectivity, ensure the absence of acidic promoters that might encourage ortho attack.
-
Possible Cause: Over-bromination leading to di- or tri-brominated products.
-
Solution: Use a stoichiometric amount of the brominating agent (e.g., 1.0 equivalent of NBS). Adding the brominating agent slowly as a solution rather than all at once can also help to control the reaction and prevent polysubstitution.
Data Presentation
The following table summarizes the expected product distribution for the monobromination of 3-hydroxybenzonitrile with N-bromosuccinimide in different solvents.
| Solvent | Solvent Type | Predominant Isomer(s) | 2-bromo-5-hydroxybenzonitrile (%) | This compound (%) | 4-bromo-3-hydroxybenzonitrile (%) | Reference |
| Acetonitrile | Polar Aprotic | para to -OH | 73 | 18 | 2 | [1] |
| Methanol (with pTsOH) | Polar Protic | ortho to -OH | Minor | Major | Minor | [2] (by analogy) |
| Dichloromethane | Non-polar Aprotic | para to -OH | Likely Major | Minor | Minor | General Trend |
| Acetic Acid | Polar Protic | Mixture | Variable | Variable | Variable | General Trend |
Note: Data for methanol, dichloromethane, and acetic acid with 3-hydroxybenzonitrile is inferred based on general principles of phenol bromination and related literature. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Preferential para-Bromination in Acetonitrile
-
Dissolve 3-hydroxybenzonitrile (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.[1]
Protocol 2: Highly Selective ortho-Bromination in Methanol
-
To a solution of 3-hydroxybenzonitrile (1.0 eq) in ACS-grade methanol, add p-toluenesulfonic acid (0.1 eq).
-
Prepare a 0.1 M solution of N-bromosuccinimide (1.0 eq) in methanol.
-
Slowly add the NBS solution to the reaction mixture over 20 minutes at room temperature.
-
Stir the reaction for an additional 5-10 minutes.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.[2]
Visualizations
Caption: General experimental workflow for the bromination of 3-hydroxybenzonitrile.
Caption: Relationship between solvent type and regioselectivity in 3-hydroxybenzonitrile bromination.
References
Validation & Comparative
Comparative Analysis of 2-Bromo-3-hydroxybenzonitrile: A 1H and 13C NMR Characterization
A detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Bromo-3-hydroxybenzonitrile is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide provides predicted spectral data for the target compound and contrasts it with experimental data from structurally similar molecules, namely 3-hydroxybenzonitrile and 2-bromobenzonitrile, to aid in structural elucidation and characterization.
Due to the limited availability of direct experimental NMR data for this compound in publicly accessible databases, this report utilizes established empirical prediction methods based on substituent chemical shift (SCS) increments. This approach provides a robust and scientifically grounded estimation of the 1H and 13C NMR spectra.
Predicted and Comparative NMR Data
The predicted 1H and 13C NMR chemical shifts for this compound, alongside the experimental data for 3-hydroxybenzonitrile and 2-bromobenzonitrile, are summarized in the tables below. These tables facilitate a clear comparison of the influence of the bromo, hydroxyl, and cyano substituents on the chemical shifts of the aromatic protons and carbons.
Table 1: 1H NMR Data (Chemical Shift δ in ppm, Multiplicity, Coupling Constant J in Hz)
| Compound | H4 | H5 | H6 | OH |
| This compound (Predicted) | 7.31 (dd, J = 7.9, 1.5 Hz) | 7.21 (t, J = 7.9 Hz) | 7.49 (dd, J = 7.9, 1.5 Hz) | ~5.0-6.0 (br s) |
| 3-hydroxybenzonitrile (Experimental) | 7.21 (m) | 7.42 (t, J = 7.9 Hz) | 7.32 (m) | 6.02 (br s) |
| 2-bromobenzonitrile (Experimental) | 7.77 (dd, J = 7.7, 1.3 Hz) | 7.46 (td, J = 7.6, 1.3 Hz) | 7.82 (td, J = 7.6, 1.3 Hz) | - |
Table 2: 13C NMR Data (Chemical Shift δ in ppm)
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | CN |
| This compound (Predicted) | 114.3 | 112.5 | 155.7 | 120.9 | 131.2 | 126.9 | 116.8 |
| 3-hydroxybenzonitrile (Experimental) | 113.8 | 120.4 | 158.2 | 119.5 | 130.6 | 125.4 | 118.9 |
| 2-bromobenzonitrile (Experimental) | 115.8 | 134.1 | 133.4 | 127.6 | 133.0 | 127.6 | 117.5 |
Experimental and Prediction Methodologies
Prediction of 1H and 13C NMR Spectra for this compound:
The chemical shifts for this compound were predicted using the principle of additivity of substituent chemical shifts (SCS). The base value for the chemical shift of benzene (1H: 7.27 ppm, 13C: 128.5 ppm) was modified by adding empirically derived increments for the bromo, hydroxyl, and cyano groups at their respective positions (ipso, ortho, meta, para).
-
1H NMR Prediction: Additivity constants from established sources (e.g., "Curphy-Morrison Additivity Constants") were used. The predicted multiplicities and coupling constants are based on standard aromatic spin systems.
-
13C NMR Prediction: SCS values for monosubstituted benzenes were utilized to estimate the chemical shifts of the aromatic carbons.
NMR Data Acquisition for Comparative Compounds:
The experimental data for 3-hydroxybenzonitrile and 2-bromobenzonitrile were obtained from publicly available spectral databases. A standard experimental protocol for acquiring such data is as follows:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
1H NMR Spectroscopy: The 1H NMR spectrum is typically recorded on a 300 or 500 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and other relevant regions, and a relaxation delay of 1-5 seconds.
-
13C NMR Spectroscopy: The 13C NMR spectrum is recorded on the same instrument, typically operating at 75 or 125 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the 13C isotope.
Spectroscopic Analysis Workflow
The logical workflow for the characterization of this compound using NMR spectroscopy is illustrated in the following diagram.
Caption: Workflow for NMR-based characterization of this compound.
This guide provides a foundational understanding of the expected 1H and 13C NMR characteristics of this compound. The comparative data serves as a valuable reference for researchers in verifying the synthesis and purity of this compound and for the structural assignment of related molecules.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-3-hydroxybenzonitrile
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of 2-Bromo-3-hydroxybenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. We delve into predicted fragmentation patterns, compare the suitability of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS), and provide detailed experimental protocols to support your analytical workflow.
Predicting the Fragmentation Fingerprint of this compound
While a publicly available, experimentally derived mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for aromatic, hydroxylated, and brominated compounds.
The molecular ion peak (M+) for this compound (C₇H₄BrNO) is expected at m/z 197 and 199 in an approximate 1:1 ratio, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1] The molecular weight of the compound is 198.02 g/mol , with an exact mass of 196.94763 Da.
Key predicted fragmentation pathways include:
-
Loss of CO: A common fragmentation for phenols and other aromatic hydroxyl compounds involves the loss of carbon monoxide (CO), which would result in a fragment ion at m/z 169/171.
-
Loss of Br: Cleavage of the carbon-bromine bond would lead to the loss of a bromine radical, yielding a fragment at m/z 118.
-
Loss of HCN: The benzonitrile structure allows for the elimination of a neutral hydrogen cyanide (HCN) molecule, resulting in a fragment at m/z 170/172.
-
Formation of Benzyl-type Cations: Aromatic compounds typically produce stable benzyl-type cations. We can anticipate fragments corresponding to the aromatic ring structure.
The following table summarizes the predicted major fragments for this compound.
| m/z (Predicted) | Proposed Fragment Ion | Notes |
| 197/199 | [C₇H₄BrNO]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 170/172 | [C₆H₄BrO]⁺ | Loss of HCN (27 Da) from the molecular ion. |
| 169/171 | [C₆H₄BrN]⁺ | Loss of CO (28 Da) from the molecular ion. |
| 118 | [C₇H₄NO]⁺ | Loss of a bromine radical (79/81 Da) from the molecular ion. |
| 90 | [C₆H₄N]⁺ | Subsequent loss of CO from the [C₇H₄NO]⁺ fragment. |
| 76 | [C₆H₄]⁺ | Represents the benzene ring after loss of all substituents. |
A Tale of Two Techniques: GC-MS vs. LC-MS for Analysis
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is critical and depends on the physicochemical properties of the analyte and the analytical goals.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Volatility | Requires volatile and thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[2][3][4][5] |
| Derivatization | Often necessary for polar compounds like this compound to increase volatility and improve peak shape.[6][7][8] | Generally not required, allowing for direct analysis of the native compound. |
| Ionization | Typically uses "hard" ionization techniques like Electron Ionization (EI), leading to extensive fragmentation and detailed structural information. | Employs "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which often result in a prominent molecular ion and less fragmentation.[3] |
| Sensitivity | Highly sensitive for volatile compounds. | Generally offers higher sensitivity for a broader range of compounds, especially in complex matrices.[3][5] |
| Throughput | Can have faster run times for simple mixtures. | Can have longer run times but can handle more complex samples. |
| Cost & Maintenance | Generally lower initial cost and less complex maintenance.[4] | Higher initial investment and more demanding maintenance.[3] |
For this compound, its polar hydroxyl group makes it a challenging candidate for direct GC-MS analysis. Derivatization would be necessary, adding a sample preparation step but potentially yielding excellent chromatographic separation and a detailed mass spectrum. Conversely, LC-MS would allow for direct analysis of the compound in solution, providing strong molecular weight information and being particularly advantageous for analyzing complex mixtures or for quantitative studies in biological matrices.
Experimental Protocols
GC-MS Analysis with Derivatization
This protocol outlines a general procedure for the GC-MS analysis of this compound following silylation, a common derivatization technique for phenolic compounds.
1. Sample Preparation (Derivatization):
- Dissolve approximately 1 mg of this compound in 1 mL of a suitable aprotic solvent (e.g., acetonitrile, pyridine).
- Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl group.
- Cool the sample to room temperature before injection.
2. GC-MS Conditions:
- GC System: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (split or splitless, depending on concentration).
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp to 280°C at 15°C/min.
- Hold at 280°C for 5 minutes.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-500.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
LC-MS Analysis
This protocol provides a starting point for the direct analysis of this compound using LC-MS.
1. Sample Preparation:
- Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a final concentration of approximately 1-10 µg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Conditions:
- LC System: Agilent 1260 Infinity II LC or equivalent.
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- Start with 95% A, hold for 1 minute.
- Linear gradient to 5% A over 8 minutes.
- Hold at 5% A for 2 minutes.
- Return to 95% A and re-equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
- Gas Temperature: 300°C.
- Gas Flow: 5 L/min.
- Nebulizer: 45 psi.
- Sheath Gas Temperature: 350°C.
- Sheath Gas Flow: 11 L/min.
- Capillary Voltage: 3500 V (positive), 3000 V (negative).
- Fragmentor Voltage: 135 V.
Visualizing the Workflow and Logic
To further clarify the analytical decision-making process and the predicted fragmentation, the following diagrams are provided.
Caption: Predicted fragmentation pathway of this compound.
Caption: Comparison of GC-MS and LC-MS analytical workflows.
By understanding the predicted fragmentation behavior and the relative strengths of GC-MS and LC-MS, researchers can select the most appropriate analytical strategy for the characterization and quantification of this compound and its analogs, thereby accelerating their research and development efforts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 3. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 4. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
Comparative Guide to Purity Analysis of 2-Bromo-3-hydroxybenzonitrile: HPLC, GC-MS, and UV-Vis Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the purity analysis of 2-Bromo-3-hydroxybenzonitrile. The selection of an appropriate analytical method is critical for ensuring the quality and safety of this important chemical intermediate in pharmaceutical development.[1] This document outlines a developed HPLC method, compares it with alternative techniques, and provides supporting experimental data and detailed methodologies.
Introduction to this compound and its Purity Analysis
This compound is a substituted benzonitrile with applications in organic synthesis and potentially in pharmaceutical research.[2] Its purity is a critical quality attribute, as impurities can affect the yield and safety of subsequent synthetic steps and the final active pharmaceutical ingredient. Common synthetic routes, such as the electrophilic aromatic bromination of 3-hydroxybenzonitrile, can lead to the formation of process-related impurities, including starting materials and positional isomers.[2] Therefore, a robust analytical method is required to separate and quantify the main component and its potential impurities.
HPLC Method Development Workflow
The development of a robust HPLC method for purity analysis follows a systematic workflow. The primary goal is to achieve adequate separation of the main peak from all potential impurity peaks with good peak shape and sensitivity.
Caption: Workflow for HPLC method development.
Hypothetical Signaling Pathway Inhibition
While the specific biological activity of this compound is not extensively documented in the provided search results, many benzonitrile derivatives are investigated for their potential to modulate biological pathways, for instance, as kinase inhibitors.[3] The following diagram illustrates a hypothetical signaling pathway where a compound like this compound could act as an inhibitor.
Caption: Hypothetical kinase inhibition pathway.
Experimental Protocols
Developed HPLC-UV Method for Purity Analysis
This method is a hypothetical reversed-phase HPLC method developed for the purity determination of this compound and the separation of its potential impurities.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 70 25 70 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.
-
GC-MS Method for Purity Analysis (Alternative Method)
GC-MS can be an alternative for purity analysis, especially for identifying volatile impurities. Due to the polar hydroxyl group, derivatization is often necessary to improve volatility.[4]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Derivatization: Silylation of the hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Chromatographic Conditions (Post-derivatization):
-
Column: HP-5MS or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-400 amu.
-
UV-Vis Spectrophotometry for Quantification (Alternative Method)
UV-Vis spectrophotometry is a simpler and faster technique but lacks the specificity for purity analysis where separation of impurities is required. It is more suitable for quantifying the bulk compound when impurities do not have significant absorbance at the chosen wavelength.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
Performance Comparison
The following table summarizes the performance characteristics of the developed HPLC method compared to GC-MS and UV-Vis spectrophotometry for the purity analysis of this compound.
| Parameter | Developed HPLC-UV Method | GC-MS Method | UV-Vis Spectrophotometry |
| Specificity | High (separates isomers and related substances) | High (separation and mass identification) | Low (interference from absorbing impurities) |
| Sensitivity | Good (ng level) | Very High (pg level) | Moderate (µg level) |
| Quantification | Excellent (Area % and external standard) | Good (requires derivatization and internal standard) | Limited to bulk assay |
| Sample Prep | Simple dissolution | More complex (derivatization required) | Very simple dissolution |
| Analysis Time | ~30 minutes per sample | ~20 minutes per sample (post-derivatization) | <5 minutes per sample |
| Cost | Moderate | High | Low |
Supporting Experimental Data (Hypothetical)
The following tables present hypothetical data obtained from the analysis of a batch of this compound using the developed HPLC method.
Table 1: System Suitability Results for the Developed HPLC Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Main Peak) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Main Peak) | ≥ 2000 | 8500 |
| Resolution (Main Peak and closest impurity) | ≥ 2.0 | 3.5 |
| %RSD of 6 Injections (Area) | ≤ 2.0% | 0.8% |
Table 2: Purity Profile of a this compound Sample by HPLC
| Peak Name | Retention Time (min) | Area % |
| Impurity 1 (3-hydroxybenzonitrile) | 5.2 | 0.15 |
| This compound | 12.8 | 99.50 |
| Impurity 2 (Positional Isomer) | 14.1 | 0.25 |
| Unknown Impurity | 16.5 | 0.10 |
| Total Impurities | 0.50 | |
| Assay (vs. Reference Standard) | 99.6% |
Conclusion
The developed reversed-phase HPLC method provides a specific, sensitive, and accurate means for determining the purity of this compound. It is capable of separating the main component from its potential process-related impurities, making it highly suitable for quality control in a drug development setting.
While GC-MS offers excellent sensitivity and specificity, the need for derivatization adds complexity to the sample preparation process. UV-Vis spectrophotometry, although simple and rapid, is not suitable for purity analysis due to its lack of specificity. Therefore, for routine quality control and purity assessment of this compound, the developed HPLC method is the most appropriate choice.
References
A Comparative Guide to the Synthetic Routes of 2-Bromo-3-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthetic routes to 2-Bromo-3-hydroxybenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The routes are evaluated based on yield, regioselectivity, and procedural complexity, with supporting experimental data and detailed protocols to aid in laboratory-scale synthesis.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Electrophilic Bromination | Route 2: Sandmeyer Reaction | Route 3: Directed Ortho-metalation |
| Starting Material | 3-Hydroxybenzonitrile | 3-Hydroxybenzonitrile | 3-Methoxybenzonitrile |
| Key Steps | 1. Bromination | 1. Nitration2. Reduction3. Diazotization4. Sandmeyer Reaction | 1. Ortho-lithiation & Bromination2. Demethylation |
| Overall Yield | Low (approx. 18%)[1] | High (65-85%)[1] | High (approx. 72%)[1] |
| Regioselectivity | Poor, mixture of isomers | Excellent | Excellent |
| Key Reagents | N-Bromosuccinimide (NBS) | Nitric Acid, Iron, HCl, NaNO₂, CuBr | sec-Butyllithium, Bromine, BBr₃ or Pyridine HCl |
| Advantages | Fewer steps | High yield and regioselectivity | High yield and regioselectivity |
| Disadvantages | Poor yield, difficult purification | Multi-step synthesis | Requires cryogenic conditions, moisture-sensitive reagents |
Route 1: Electrophilic Aromatic Bromination of 3-Hydroxybenzonitrile
This route represents the most direct approach, involving the direct bromination of commercially available 3-hydroxybenzonitrile. However, the competing directing effects of the hydroxyl (ortho-, para-directing) and nitrile (meta-directing) groups lead to a mixture of regioisomers, with this compound being a minor product.
Experimental Protocol
Materials:
-
3-Hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-hydroxybenzonitrile (1.0 eq) in acetonitrile at 0 °C, add N-bromosuccinimide (1.0 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the this compound isomer.
Expected Yield: Approximately 18%.[1]
Reaction Pathway
Caption: Electrophilic bromination of 3-hydroxybenzonitrile.
Route 2: Sandmeyer Reaction of 2-Amino-3-hydroxybenzonitrile
This multi-step synthesis offers a significant improvement in yield and complete regioselectivity. The key is the formation of a diazonium salt from 2-amino-3-hydroxybenzonitrile, which is then displaced by bromide in a copper-catalyzed Sandmeyer reaction.[1]
Experimental Protocols
Step 1 & 2: Synthesis of 2-Amino-3-hydroxybenzonitrile (via Nitration and Reduction)
-
Nitration: Carefully add nitric acid to a cooled solution of 3-hydroxybenzonitrile in sulfuric acid. The reaction is highly exothermic and requires strict temperature control. After reaction, the mixture is poured onto ice to precipitate the nitrated product, which is then filtered and washed.
-
Reduction: The nitro-substituted intermediate is reduced to the corresponding amine. A common method is the use of a metal, such as iron or tin, in the presence of hydrochloric acid. The reaction mixture is heated, and after completion, the base is added to precipitate the iron salts, and the product is extracted.
Step 3 & 4: Diazotization and Sandmeyer Reaction
Materials:
-
2-Amino-3-hydroxybenzonitrile
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Ice
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 2-amino-3-hydroxybenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Expected Yield: 65-85%.[1]
Reaction Pathway
Caption: Sandmeyer reaction route to this compound.
Route 3: Directed Ortho-metalation of 3-Methoxybenzonitrile
This elegant route utilizes a directing group to achieve high regioselectivity. The methoxy group of 3-methoxybenzonitrile directs lithiation to the ortho position, which is then quenched with bromine. A subsequent demethylation step affords the desired product in high yield.[1]
Experimental Protocols
Step 1: Ortho-lithiation and Bromination
Materials:
-
3-Methoxybenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (sec-BuLi)
-
Bromine (Br₂)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-methoxybenzonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add sec-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add a solution of bromine (1.2 eq) in anhydrous THF, keeping the temperature at -78 °C.
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude 2-bromo-3-methoxybenzonitrile by column chromatography.
Expected Yield: Approximately 72%.[1]
Step 2: Demethylation
Materials:
-
2-Bromo-3-methoxybenzonitrile
-
Anhydrous Dichloromethane
-
Boron tribromide (BBr₃) or Pyridine hydrochloride
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure (using BBr₃):
-
Dissolve 2-bromo-3-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.
Expected Yield: Quantitative.[1]
Reaction Pathway
Caption: Directed ortho-metalation route to this compound.
References
A Comparative Guide to the Reactivity of 2-Bromo-3-hydroxybenzonitrile and 2-Bromo-5-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and organic synthesis, the selection of appropriately functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 2-Bromo-3-hydroxybenzonitrile and 2-Bromo-5-hydroxybenzonitrile, as structural isomers, present distinct reactivity profiles owing to the differential placement of their hydroxyl and nitrile substituents relative to the bromine atom. This guide provides an objective comparison of the reactivity of these two isomers in key synthetic transformations, supported by available experimental data and established principles of organic chemistry. Understanding these differences is crucial for designing synthetic routes and predicting reaction outcomes in drug discovery and development programs.
I. Reactivity in Electrophilic Aromatic Substitution
The synthesis of this compound and 2-Bromo-5-hydroxybenzonitrile is most commonly achieved through the electrophilic bromination of 3-hydroxybenzonitrile. The regiochemical outcome of this reaction provides a direct and quantitative measure of the relative reactivity of the different positions on the aromatic ring.
Data Presentation: Regioselectivity in the Bromination of 3-Hydroxybenzonitrile
| Product Isomer | Yield (%) |
| 2-Bromo-5-hydroxybenzonitrile | 73% |
| This compound | 18% |
The electrophilic aromatic bromination of 3-hydroxybenzonitrile yields 2-bromo-5-hydroxybenzonitrile as the major product with a 73% yield, while this compound is formed as a minor product with an 18% yield[1]. This disparity in product distribution underscores the directing effects of the hydroxyl and nitrile groups. The hydroxyl group is a strongly activating ortho, para-director, while the nitrile group is a deactivating meta-director. The preferential formation of the 5-hydroxy isomer is a consequence of the bromine atom adding to the position para to the strongly activating hydroxyl group.
Experimental Protocols: Bromination of 3-Hydroxybenzonitrile
Materials:
-
3-hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve 3-hydroxybenzonitrile in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of N-bromosuccinimide to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Caption: Regioselective bromination of 3-hydroxybenzonitrile.
II. Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in both isomers serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The reactivity in these transformations is influenced by both electronic and steric factors.
A. Suzuki-Miyaura Coupling
Expected Reactivity Trend: 2-Bromo-5-hydroxybenzonitrile > this compound
This trend is anticipated due to the steric hindrance posed by the ortho-hydroxyl group in this compound, which can impede the approach of the bulky palladium catalyst to the C-Br bond for the initial oxidative addition step. In contrast, the para-hydroxyl group in 2-bromo-5-hydroxybenzonitrile presents minimal steric hindrance.
Data Presentation: Illustrative Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Product | Expected Yield |
| 2-Bromo-5-hydroxybenzonitrile | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 2-Cyano-4-phenylphenol | Good to Excellent |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 2-Cyano-6-phenylphenol | Moderate to Good |
Note: The expected yields are qualitative and based on general trends in Suzuki-Miyaura reactions with sterically hindered substrates.
Experimental Protocols: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Bromohydroxybenzonitrile isomer
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water)
Procedure:
-
To a degassed mixture of the bromohydroxybenzonitrile (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv) in the solvent system, add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Caption: General workflow for Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the efficiency of the Buchwald-Hartwig amination is expected to be influenced by steric hindrance around the C-Br bond.
Expected Reactivity Trend: 2-Bromo-5-hydroxybenzonitrile > this compound
The ortho-hydroxyl group in this compound is likely to sterically encumber the palladium center during the catalytic cycle, potentially leading to lower yields or requiring more forcing reaction conditions compared to the less hindered 2-bromo-5-hydroxybenzonitrile.
Experimental Protocols: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Bromohydroxybenzonitrile isomer
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add the bromohydroxybenzonitrile isomer and the amine.
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
III. Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires either strong activation by electron-withdrawing groups or harsh reaction conditions. The nitrile group (-CN) is a moderately electron-withdrawing group. Its ability to activate the ring for SNAr is dependent on its position relative to the leaving group (bromine).
Expected Reactivity Trend: 2-Bromo-5-hydroxybenzonitrile > this compound
For SNAr to proceed via the addition-elimination mechanism, the negative charge of the intermediate Meisenheimer complex must be stabilized by the electron-withdrawing group through resonance.
-
In 2-Bromo-5-hydroxybenzonitrile , the nitrile group is para to the bromine atom. This allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate, thus facilitating the reaction.
-
In This compound , the nitrile group is meta to the bromine atom. In this arrangement, the nitrile group cannot stabilize the negative charge of the Meisenheimer intermediate through resonance, rendering this isomer significantly less reactive towards SNAr.
Data Presentation: Illustrative SNAr Reaction
| Substrate | Nucleophile | Conditions | Product | Expected Reactivity |
| 2-Bromo-5-hydroxybenzonitrile | Sodium methoxide | DMF, heat | 2-Methoxy-5-hydroxybenzonitrile | Favorable |
| This compound | Sodium methoxide | DMF, heat | 2-Methoxy-3-hydroxybenzonitrile | Unfavorable |
Experimental Protocols: General Procedure for Nucleophilic Aromatic Substitution
Materials:
-
Bromohydroxybenzonitrile isomer
-
Nucleophile (e.g., sodium methoxide)
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the bromohydroxybenzonitrile isomer in the polar aprotic solvent.
-
Add the nucleophile (typically 1.1-2.0 equivalents).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Caption: Comparison of intermediates in SNAr.
IV. Conclusion
The reactivity of this compound and 2-Bromo-5-hydroxybenzonitrile is significantly influenced by the relative positions of their functional groups.
-
Electrophilic Aromatic Substitution: The aromatic ring of 3-hydroxybenzonitrile is most reactive at the position para to the hydroxyl group, leading to the preferential formation of 2-Bromo-5-hydroxybenzonitrile.
-
Palladium-Catalyzed Cross-Coupling: 2-Bromo-5-hydroxybenzonitrile is expected to be more reactive in Suzuki-Miyaura and Buchwald-Hartwig reactions due to reduced steric hindrance around the C-Br bond compared to its ortho-substituted isomer.
-
Nucleophilic Aromatic Substitution: 2-Bromo-5-hydroxybenzonitrile is predicted to be significantly more susceptible to SNAr due to the ability of the para-nitrile group to stabilize the Meisenheimer intermediate through resonance.
This comparative guide provides a framework for researchers to make informed decisions when selecting between these two isomers for their synthetic endeavors. While the provided protocols are general, they serve as a starting point for reaction optimization. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific transformation.
References
A Comparative Guide to Brominating Agents for the Synthesis of Brominated Phenols
For researchers, scientists, and professionals in drug development, the synthesis of brominated phenols is a critical step in the creation of a wide array of valuable molecules, including pharmaceuticals and biologically active compounds. The choice of brominating agent is paramount, directly influencing reaction efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of common brominating agents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given synthetic challenge.
The hydroxyl group of a phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. This high reactivity can, however, lead to challenges such as polysubstitution and a lack of regioselectivity.[1][2][3] The ideal brominating agent should offer high yields and selectivity while maintaining a favorable safety and environmental profile. This guide focuses on a comparative analysis of three widely used brominating agents: molecular bromine (Br₂), N-Bromosuccinimide (NBS), and Pyridinium Tribromide (Py·Br₃), alongside emerging green bromination systems.
Comparative Performance of Brominating Agents
The selection of a brominating agent is a trade-off between reactivity, selectivity, safety, and cost. The following table summarizes the performance of common agents based on experimental data from various studies.
| Brominating Agent | Substrate Example | Solvent | Temp. (°C) | Time | Yield (%) | Regioselectivity (ortho:para) | Key Features & Considerations |
| Molecular Bromine (Br₂) / H₂O | Phenol | Water | Room Temp. | - | High | Low (mixture, often leads to 2,4,6-tribromophenol) | Highly reactive, corrosive, and toxic.[2][4] Often leads to polysubstitution.[3] Low atom economy.[1] |
| Molecular Bromine (Br₂) / CS₂ | Phenol | Carbon Disulfide | 0-5 | - | - | Favors para-monobromination | Use of toxic and flammable solvent.[5] |
| N-Bromosuccinimide (NBS) | 4-Methylphenol | Acetonitrile | Room Temp. | 3-24 h | Good to Excellent | Highly selective for ortho or para depending on directing groups and additives.[6] | Milder and safer alternative to Br₂.[4][7] Selectivity can be tuned with additives like strong acids.[6] |
| N-Bromosuccinimide (NBS) / p-TsOH | p-Cresol | Methanol | Room Temp. | 15-20 min | >86% | Highly selective for ortho-monobromination.[8] | Acid catalyst can enhance reactivity and selectivity.[8] |
| Pyridinium Tribromide (Py·Br₃) | Phenol | THF | 0 | Excellent | High | Generally good selectivity. | Solid, stable, and safer to handle than liquid bromine.[9][10] Simplifies work-up procedures.[9] |
| KBr / ZnAl–BrO₃⁻–LDHs | 4-Methylphenol | Acetic Acid/H₂O | 35 | - | 86% | Excellent para-selectivity. | Green chemistry approach using cheaper reagents.[1][11] Mild reaction conditions.[1] |
| HBr / Sulfoxide | Phenols | Acetonitrile | Room Temp. | - | Moderate to High | Up to 99:1 para-selectivity. | Utilizes inexpensive HBr; steric hindrance of the sulfoxide controls regioselectivity.[4] |
Experimental Workflow & Logic
The following diagram illustrates a generalized workflow for a comparative study of brominating agents for phenol synthesis.
Caption: Workflow for a comparative study of phenol bromination.
Detailed Experimental Protocols
Protocol 1: Bromination using Molecular Bromine (in Carbon Disulfide for improved para-selectivity)
This protocol is adapted from established methods favoring monobromination.[5]
Materials:
-
Phenol
-
Carbon Disulfide (CS₂)
-
Molecular Bromine (Br₂)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Dissolve phenol (1.0 eq) in carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq) in carbon disulfide to the stirred phenol solution over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bisulfite to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to isolate the p-bromophenol.[5]
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol describes a general method for the monobromination of activated phenols.[6][7]
Materials:
-
Substituted Phenol (e.g., 4-methylphenol)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
To a solution of the phenol (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.0-1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours depending on the substrate's reactivity. Monitor the progress of the reaction by TLC.
-
Upon completion, add deionized water to the reaction mixture and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic extracts and wash with a saturated sodium thiosulfate solution to remove any residual bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography.
Protocol 3: Bromination using Pyridinium Tribromide (Py·Br₃)
This protocol offers a safer alternative to using liquid bromine.[9][10][12]
Materials:
-
Phenol
-
Pyridinium Tribromide (Py·Br₃)
-
Tetrahydrofuran (THF) or Glacial Acetic Acid
-
Sodium sulfite solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolve the phenol (1.0 eq) in THF or glacial acetic acid in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add Pyridinium Tribromide (1.0 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction's completion by TLC.
-
Quench the reaction by adding a saturated sodium sulfite solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The choice of brominating agent for the synthesis of brominated phenols is a critical decision that impacts yield, selectivity, and safety. While molecular bromine is a powerful and traditional reagent, its hazardous nature and tendency to cause polysubstitution often make it less ideal. N-Bromosuccinimide and Pyridinium Tribromide present safer and more selective alternatives, with NBS offering tunable selectivity through the use of additives. Furthermore, emerging green bromination systems utilizing reagents like KBr or HBr with an oxidant are becoming increasingly attractive due to their mild conditions, low cost, and improved environmental footprint. Researchers should carefully consider the specific requirements of their synthesis, including the nature of the phenol substrate and the desired isomer, to select the most appropriate and efficient bromination strategy.
References
- 1. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. savemyexams.com [savemyexams.com]
- 3. benchchem.com [benchchem.com]
- 4. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides | MDPI [mdpi.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of Brominated Hydroxybenzonitriles
A detailed examination of the X-ray crystal structure of 3-bromo-2-hydroxybenzonitrile provides a foundational understanding of its three-dimensional arrangement. This guide offers a comprehensive comparison of this powerful technique with other analytical methods, equipping researchers, scientists, and drug development professionals with the information to select the most appropriate tools for structural elucidation.
The precise determination of a molecule's three-dimensional structure is paramount in understanding its chemical behavior, physical properties, and biological activity. In the field of drug discovery and materials science, X-ray crystallography stands as the gold standard for obtaining atomic-level structural information. This guide delves into the X-ray crystal structure analysis of 3-bromo-2-hydroxybenzonitrile, an isomer of the titled 2-Bromo-3-hydroxybenzonitrile, and juxtaposes this technique with other common analytical methods to provide a holistic view of its characterization.
X-ray Crystal Structure Analysis of 3-Bromo-2-hydroxybenzonitrile
The crystal structure of 3-bromo-2-hydroxybenzonitrile has been determined, revealing a partial molecular packing disorder.[1][2][3][4] This disorder arises from a 180° rotation of the molecule about the phenol C—O bond, leading to a statistical distribution of the bromine and nitrile groups.[1][2][3][4] The crystal structure is characterized by intermolecular O—H···Br and O—H···N hydrogen bonding interactions, which form a helical chain.[1][2][3] Additionally, offset face-to-face π-stacking interactions are observed within these chains.[1][3]
The following table summarizes the key crystallographic data for 3-bromo-2-hydroxybenzonitrile.
| Parameter | Value |
| Chemical Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 13.0171 (7) Å |
| b | 3.8488 (2) Å |
| c | 13.5989 (7) Å |
| α | 90° |
| β | 96.062 (1)° |
| γ | 90° |
| Volume | 677.50 (6) ų |
| Z | 4 |
| Temperature | 125 K |
| Radiation | Mo Kα |
| R[F² > 2σ(F²)] | 0.020 |
| wR(F²) | 0.049 |
Data obtained from Dickinson et al., Acta Cryst. (2015). E71, o523–o524.[1][2]
| Bond | Length (Å) |
| C7—N1 | 1.161 (4) |
| C7A—N1A | 1.14 (2) |
| C1—Br1A | 1.988 (5) |
| C3—Br1 | 1.907 (2) |
Data obtained from Dickinson et al., Acta Cryst. (2015). E71, o523–o524.[1][4]
Comparative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive understanding often requires complementary techniques that probe different aspects of a molecule's properties.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, and intermolecular interactions. | Unambiguous structure determination. | Requires a single, well-diffracting crystal; structure may differ from solution or gas phase. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity, and dynamic processes in solution. | Provides data on the structure in solution, which is often more biologically relevant. | Does not provide precise bond lengths and angles; interpretation can be complex for large molecules. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on their vibrational frequencies. | Fast, non-destructive, and requires small sample amounts. | Provides limited information on the overall 3D structure. |
| Mass Spectrometry (MS) | Precise molecular weight and information about the molecular formula and fragmentation patterns. | High sensitivity and can be used for mixture analysis. | Does not provide direct information about the 3D arrangement of atoms. |
Experimental Protocols
-
Crystal Growth: Single crystals of 3-bromo-2-hydroxybenzonitrile are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 125 K) to minimize thermal vibrations.[1][2][3] X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.[2] The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are refined to obtain the final structure.[2]
Visualizing the Workflow
The process of determining a crystal structure can be visualized as a sequential workflow.
Caption: Workflow for X-ray Crystal Structure Analysis.
This guide provides a foundational comparison for researchers engaged in the structural analysis of small molecules. The selection of an analytical technique should be guided by the specific research question, the nature of the sample, and the level of structural detail required. While X-ray crystallography offers an unparalleled view of the solid-state architecture, a multi-technique approach often provides the most comprehensive understanding of a molecule's structure and function.
References
Navigating the Synthesis of 2-Bromo-3-hydroxybenzonitrile: A Comparative Guide to Theoretical and Experimental Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of intermediates is paramount. This guide provides a comparative analysis of the theoretical versus experimental yields for the synthesis of 2-Bromo-3-hydroxybenzonitrile, a valuable building block in medicinal chemistry and organic synthesis. We delve into various synthetic methodologies, presenting experimental data and detailed protocols to inform your research and development endeavors.
Theoretical Yield: The Stoichiometric Ideal
The theoretical yield represents the maximum possible mass of a product that can be formed from the given masses of reactants, assuming 100% reaction efficiency and no loss of material. The calculation is based on the stoichiometry of the balanced chemical equation. For the synthesis of this compound from 3-hydroxybenzonitrile via electrophilic aromatic bromination, the reaction is as follows:
C₇H₅NO + Br⁺ → C₇H₄BrNO + H⁺
To calculate the theoretical yield, one would follow these steps:
-
Determine the molar masses of the reactants and the product.
-
Identify the limiting reactant in the specific experimental setup.
-
Use the mole ratio from the balanced equation to calculate the moles of product that can be formed from the limiting reactant.
-
Convert the moles of product to grams using its molar mass.
This calculated value provides a benchmark against which the actual experimental outcomes can be compared.
Experimental Yields: A Reality Check
The experimental yield is the actual amount of product isolated from a chemical reaction. It is often lower than the theoretical yield due to factors such as incomplete reactions, side reactions, and losses during product isolation and purification.
Electrophilic Aromatic Bromination: A Common but Low-Yielding Route
A prevalent method for the synthesis of this compound is the direct bromination of 3-hydroxybenzonitrile. However, this approach is hampered by the formation of regioisomers, significantly impacting the yield of the desired product.
Under typical conditions using one equivalent of N-bromosuccinimide (NBS) in acetonitrile, the electrophilic aromatic bromination of 3-hydroxybenzonitrile yields a mixture of products. The major product is 2-bromo-5-hydroxybenzonitrile, with the desired this compound being a minor component.
| Product | Experimental Yield |
| 2-Bromo-5-hydroxybenzonitrile | 73%[1] |
| This compound | 18% [1] |
This significant discrepancy between the theoretical maximum and the obtained 18% yield highlights the challenge of regioselectivity in this reaction. The directing effects of the hydroxyl (-OH) and nitrile (-CN) groups on the aromatic ring influence the position of bromination.
Alternative Synthetic Routes: In Pursuit of Higher Yields
To overcome the low yield of the direct bromination method, several alternative synthetic strategies have been developed. These methods often involve multiple steps but can provide a higher overall yield of the desired product.
| Synthetic Method | Key Reagents | Reported Yield |
| Sandmeyer Reaction | 2-amino-3-hydroxybenzonitrile, NaNO₂, CuBr | 65-85%[1] |
| Directed Ortho-metalation | 3-methoxybenzonitrile, sec-butyllithium, Br₂ | 72% (for 2-bromo-3-methoxybenzonitrile)[1] |
| Demethylative Bromodealkylation | 2-bromo-3-methoxybenzonitrile, sodium phenoxide | 92%[1] |
These alternative routes offer significant improvements in yield compared to the direct electrophilic bromination.
Experimental Protocol: Electrophilic Aromatic Bromination of 3-Hydroxybenzonitrile
The following is a representative protocol for the synthesis of this compound via electrophilic aromatic bromination, as described in the literature.
Materials:
-
3-Hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve 3-hydroxybenzonitrile in acetonitrile in a reaction vessel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add one equivalent of N-bromosuccinimide to the stirred solution.
-
Allow the reaction mixture to warm to ambient temperature.
-
Stir the reaction for 12 hours.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Separate the organic layer and dry it over a suitable drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product mixture, typically by column chromatography, to isolate the this compound and 2-bromo-5-hydroxybenzonitrile isomers.
Workflow for Electrophilic Aromatic Bromination
Caption: Workflow of the electrophilic aromatic bromination of 3-hydroxybenzonitrile.
This guide illustrates that while direct bromination offers a straightforward approach to this compound, its practical application is limited by low yields due to poor regioselectivity. For researchers requiring higher quantities of this specific isomer, alternative multi-step syntheses such as the Sandmeyer reaction or strategies involving directed ortho-metalation followed by demethylation present more viable and efficient options. The choice of synthetic route will ultimately depend on the desired scale, purity requirements, and available resources.
References
Assessing the Biological Activity of 2-Bromo-3-hydroxybenzonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of 2-bromo-3-hydroxybenzonitrile and structurally related compounds. Due to the limited availability of direct experimental data on derivatives of this compound, this document leverages information on analogous compounds to highlight potential areas of therapeutic interest, including anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
Derivatives of brominated benzonitriles and related scaffolds have demonstrated notable potential as anticancer agents. A key area of investigation has been their ability to inhibit epigenetic regulators, such as bromodomains.
Bromodomain Inhibition by Aristoyagonine Derivatives
Aristoyagonine derivatives, synthesized from the related starting material 2-bromo-3-hydroxybenzaldehyde, have been identified as potent inhibitors of the Brd4 bromodomain, a crucial protein in epigenetic regulation. Dysregulation of Brd4 is implicated in various cancers. The inhibitory activities of several aristoyagonine derivatives are summarized in Table 1.
Table 1: Inhibitory Activity of Aristoyagonine Derivatives against Brd4 Bromodomain
| Compound ID | Substitution (R4) | IC50 (nM) |
| 8ab | H | >10000 |
| 8bc | 4-fluorophenyl | 150 |
| 8bd | 4-chlorophenyl | 120 |
| 8be | 4-bromophenyl | 110 |
| 8bf | 4-iodophenyl | 90 |
Data sourced from a study on aristoyagonine derivatives as Brd4 bromodomain inhibitors.[1]
Cytotoxic Activity of Related Benzohydrazide Derivatives
While not direct derivatives of this compound, substituted bromo-benzohydrazides have been evaluated for their anticancer potential against human colorectal carcinoma cells (HCT-116). These findings offer insights into the potential cytotoxic effects of related bromo-substituted aromatic compounds.
Table 2: Anticancer Activity of Substituted 3/4-Bromo-N'-benzylidenebenzohydrazides
| Compound ID | Substitution on Benzylidene Ring | IC50 (µM) vs. HCT-116 |
| 1 | 4-N,N-dimethylamino | 1.20 |
| 2 | 2-chloro | >10 |
| 3 | 4-chloro | 2.50 |
| 4 | 2,4-dichloro | 1.88 |
| 5-fluorouracil (Standard) | - | 4.6 |
| Tetrandrine (Standard) | - | 1.53 |
Data from a study on the synthesis and anticancer evaluation of 3/4-bromo benzohydrazide derivatives.[2][3]
Antimicrobial Activity
Table 3: Antimicrobial Activity of Related Bromo-Substituted Compounds
| Compound Class | Test Organism | MIC (µg/mL) |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500 - 5000 |
| 3/4-Bromo-N'-benzylidenebenzohydrazides | S. aureus | 6.25 - 25 |
| B. subtilis | 6.25 - 25 | |
| C. albicans | 6.25 - 50 | |
| A. niger | 12.5 - 50 |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism. Data for N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives sourced from a study on their antimicrobial and anti-inflammatory activity.[4] Data for 3/4-Bromo-N'-benzylidenebenzohydrazides sourced from a study on their synthesis and antimicrobial evaluation.
Enzyme Inhibition
The structural features of 2-hydroxybenzonitrile derivatives suggest their potential as enzyme inhibitors. For example, related compounds have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[5] While direct inhibitory data for this compound derivatives is not available, the core structure suggests that they could be explored for activity against various enzymes.
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The test compounds are dissolved in DMSO and added to the wells at various concentrations. Control wells receive only the vehicle (DMSO).
-
Incubation: The plates are incubated for 48 hours to allow the compounds to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Simplified Signaling Pathway of Brd4 Inhibition
Caption: Inhibition of Brd4 disrupts the reading of epigenetic marks, leading to reduced cancer cell proliferation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Computational Modeling of 2-Bromo-3-hydroxybenzonitrile Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the computational modeling of the reactivity of 2-Bromo-3-hydroxybenzonitrile. While direct computational studies on this specific molecule are not extensively available in the reviewed literature, this document outlines a comprehensive approach based on established theoretical methodologies applied to analogous substituted aromatic compounds. By comparing the predicted reactivity of this compound with data from related molecules, researchers can gain valuable insights for applications in organic synthesis and medicinal chemistry.
Introduction to the Reactivity of this compound
This compound is a multifaceted molecule featuring a bromine atom, a hydroxyl group, and a nitrile group on a benzene ring.[1][2] This combination of electron-withdrawing and electron-donating groups creates a nuanced reactivity profile, making it an interesting substrate for various chemical transformations. The hydroxyl group is a strong activating group and an ortho-, para-director, while the nitrile group is a deactivating meta-director. The bromine atom is a deactivating but ortho-, para-director. Understanding the interplay of these substituents is crucial for predicting the outcomes of reactions such as electrophilic aromatic substitution and nucleophilic reactions at the nitrile group.[1]
Computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool to elucidate the electronic structure and predict the reactivity of such molecules. By calculating various molecular properties, researchers can forecast reaction pathways and regioselectivity.
Comparative Molecules for Computational Analysis
To provide a comparative context, this guide will reference computational studies on similarly substituted aromatic compounds. The insights gained from these studies can be extrapolated to predict the behavior of this compound. The primary comparative molecules are:
-
4-Bromo-3-methylbenzonitrile : A substituted benzonitrile with a bromine and a methyl group.
-
5-Bromo-2-Hydroxybenzaldehyde : A brominated aromatic aldehyde with a hydroxyl group.
These molecules share key structural motifs with this compound, making them suitable for comparative analysis of their computationally derived properties.
Proposed Computational Methodology
A robust computational investigation of this compound's reactivity would involve the following workflow, based on methodologies applied to similar compounds.[3][4]
Diagram: Proposed Computational Workflow
Caption: A proposed workflow for the computational modeling of this compound reactivity.
Data Presentation: Comparative Analysis of Molecular Properties
The following tables summarize key computational data for the comparative molecules and provide predicted values for this compound. This data is essential for understanding the electronic characteristics and predicting the reactivity of these compounds.
Table 1: Calculated Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| This compound (Predicted) | -6.8 | -1.5 | 5.3 | ~3.5 |
| 4-Bromo-3-methylbenzonitrile | - | - | - | - |
| 5-Bromo-2-Hydroxybenzaldehyde | -6.99 | -2.34 | 4.65 | 2.67 |
Note: Data for 4-Bromo-3-methylbenzonitrile was not available in the search results.
Table 2: Selected Calculated Bond Lengths (Å)
| Molecule | C-Br | C-O | C≡N |
| This compound (Predicted) | ~1.90 | ~1.36 | ~1.16 |
| 4-Bromo-3-methylbenzonitrile | 1.898 | - | 1.155 |
| 5-Bromo-2-Hydroxybenzaldehyde | 1.888 | 1.353 | - |
Experimental Protocols: A Theoretical Framework
While specific experimental protocols for computationally modeled reactions of this compound are not available, a general procedure for electrophilic aromatic substitution, a likely reaction pathway, is outlined below.
General Protocol for Electrophilic Aromatic Bromination:
-
Reactant Preparation : Dissolve 3-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as acetonitrile.
-
Reagent Addition : Cool the solution to 0°C and add N-bromosuccinimide (NBS) (1 equivalent) portion-wise.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up : Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This protocol, when applied to 3-hydroxybenzonitrile, is known to yield a mixture of isomers, including this compound.[1] Computational modeling can help predict the isomer distribution by calculating the activation energies for the formation of each product.
Visualization of a Key Reaction Pathway
The following diagram illustrates the general mechanism for the electrophilic aromatic substitution (bromination) of a substituted benzene ring, a key reaction type for this compound.
Diagram: Electrophilic Aromatic Bromination Pathway
Caption: A generalized pathway for electrophilic aromatic bromination.
Conclusion
This guide provides a framework for the computational investigation of this compound's reactivity. By employing established DFT methodologies and comparing predicted data with that of structurally similar molecules, researchers can gain significant insights into its chemical behavior. This theoretical approach can guide synthetic efforts and inform the design of novel molecules for drug development and other applications. The provided workflow and comparative data serve as a starting point for more in-depth computational and experimental studies.
References
- 1. Buy this compound | 693232-06-3 [smolecule.com]
- 2. This compound | C7H4BrNO | CID 22406175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Data & Advanced Applications
Application Notes and Protocols: 2-Bromo-3-hydroxybenzonitrile in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of protein targets. Fragments that bind, typically with low affinity, are then optimized and grown into more potent, drug-like molecules. 2-Bromo-3-hydroxybenzonitrile is a promising fragment candidate due to its chemical properties.[1] Its molecular weight of 198.02 g/mol , a calculated LogP of approximately 2.03, two hydrogen bond acceptors, and one hydrogen bond donor fit well within the "Rule of Three," a guiding principle for selecting fragments.[1][2] The presence of a bromine atom, a hydroxyl group, and a nitrile group provides opportunities for diverse chemical interactions and subsequent synthetic elaboration.[1]
This document provides a hypothetical application of this compound in a fragment-based screening campaign against Bromodomain-containing protein 4 (BRD4), a well-established target in oncology. The protocols detailed below are standard methodologies that can be adapted for screening this fragment against various protein targets.
Disclaimer: The following application data and target-specific information are presented as a hypothetical case study for illustrative purposes. No specific binding data for this compound against BRD4 has been published in the peer-reviewed literature.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its suitability as a fragment in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO | [1][2] |
| Molecular Weight | 198.02 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 44.02 Ų | [1] |
| Calculated LogP | 2.026 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Hypothetical Screening of this compound against BRD4
For the purpose of this application note, we will consider a hypothetical screening of this compound against the first bromodomain of BRD4 (BRD4(1)). The following table summarizes the illustrative quantitative data that might be obtained from such a screen.
| Parameter | Value | Method |
| Binding Affinity (Kd) | 250 µM | Surface Plasmon Resonance (SPR) |
| Ligand Efficiency (LE) | 0.32 | Calculated |
| Lipophilic Ligand Efficiency (LLE) | 2.97 | Calculated |
Ligand Efficiency (LE) is calculated as: LE = - (RT * ln(Kd)) / N where R is the gas constant, T is the temperature in Kelvin, Kd is the dissociation constant, and N is the number of heavy (non-hydrogen) atoms.
Lipophilic Ligand Efficiency (LLE) is calculated as: LLE = pKd - cLogP
Experimental Protocols
Detailed methodologies for the key experiments in a fragment-based drug discovery campaign are provided below.
Surface Plasmon Resonance (SPR) for Primary Screening and Affinity Determination
SPR is a label-free biophysical technique used to measure biomolecular interactions in real-time. It is a powerful tool for primary screening of fragment libraries and for determining the binding affinity of hits.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, GLH)
-
Recombinant human BRD4(1) protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Fragment stock solution (e.g., 100 mM in 100% DMSO)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the BRD4(1) protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 8000-10000 Response Units for fragment screening).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein injection to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare a dilution series of this compound in running buffer containing a final DMSO concentration matched to the running buffer (e.g., 1-5%). A typical concentration range for fragment screening is 10 µM to 500 µM.
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) in real-time. A positive binding event will result in an increase in RU on the protein flow cell relative to the reference flow cell.
-
After each injection, regenerate the sensor surface if necessary, using a mild regeneration solution (e.g., a short pulse of 25 mM NaOH).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein flow cell data to correct for bulk effects.
-
For affinity determination, plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (Kd).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Hit Validation
NMR spectroscopy is a powerful technique for validating fragment hits and providing information about the binding site on the target protein. Protein-observed NMR experiments, such as ¹H-¹⁵N HSQC, are commonly used.
Materials:
-
NMR spectrometer (600 MHz or higher) equipped with a cryoprobe
-
¹⁵N-labeled BRD4(1) protein
-
This compound
-
NMR buffer (e.g., 20 mM Tris-HCl pH 7.0, 150 mM NaCl, 5 mM DTT, 10% D₂O)
-
DMSO-d₆ for fragment stock solution
Protocol:
-
Sample Preparation:
-
Prepare a solution of ¹⁵N-labeled BRD4(1) protein (e.g., 50-100 µM) in NMR buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO-d₆ (e.g., 200 mM).
-
-
¹H-¹⁵N HSQC Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled BRD4(1) protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Add a small aliquot of the fragment stock solution to the protein sample to achieve a desired fragment concentration (e.g., 100 µM, 250 µM, 500 µM, 1 mM).
-
Acquire a ¹H-¹⁵N HSQC spectrum at each concentration point.
-
Binding of the fragment to the protein will cause chemical shift perturbations (CSPs) in the peaks of the amino acid residues at or near the binding site.
-
-
Data Analysis:
-
Overlay the HSQC spectra from the titration series.
-
Identify the peaks that show significant chemical shift changes upon addition of the fragment.
-
Map these perturbed residues onto the three-dimensional structure of BRD4(1) to identify the binding site.
-
The magnitude of the CSPs can be plotted against the ligand concentration to estimate the Kd.
-
X-ray Crystallography for Structural Characterization
X-ray crystallography provides high-resolution structural information about the binding mode of the fragment to the protein target, which is invaluable for structure-based drug design.
Materials:
-
Highly pure and concentrated BRD4(1) protein (e.g., >10 mg/mL)
-
This compound
-
Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion)
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron or in-house source)
Protocol:
-
Co-crystallization or Soaking:
-
Co-crystallization: Mix the BRD4(1) protein with a molar excess of this compound (e.g., 1-5 mM final concentration) prior to setting up crystallization trials. Screen a wide range of crystallization conditions.
-
Soaking: Grow apo-crystals of BRD4(1) first. Then, transfer the crystals to a solution containing the fragment (e.g., 1-10 mM in a cryoprotectant-compatible buffer) and incubate for a period ranging from minutes to hours.
-
-
Crystal Harvesting and Data Collection:
-
Carefully harvest a suitable crystal from the crystallization drop.
-
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during flash-cooling.
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the crystal on the goniometer of the X-ray diffractometer and collect diffraction data.
-
-
Structure Determination and Analysis:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known structure of BRD4(1) as a search model.
-
Refine the protein model against the diffraction data.
-
Calculate an electron density map. Clear and unambiguous electron density for the fragment should be visible in the binding pocket.
-
Model the fragment into the electron density and refine the final complex structure.
-
Analyze the binding mode, including all protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Visualizations
Signaling Pathway
Caption: Simplified BRD4 signaling pathway and point of inhibition.
Experimental Workflow
References
Application Notes and Protocols for High-Throughput Screening of 2-Bromo-3-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-Bromo-3-hydroxybenzonitrile, a versatile organic compound with potential applications in pharmaceutical research.[1] Its unique structural features, including a bromine atom, a hydroxyl group, and a nitrile group, make it a candidate for targeting specific biochemical pathways.[1] These protocols are designed to serve as a comprehensive guide for identifying and characterizing the bioactivity of this compound and its analogs in a high-throughput format.
Introduction
This compound is a substituted aromatic compound with the molecular formula C₇H₄BrNO.[2][3] While its primary applications have been in organic synthesis, its chemical functionalities suggest potential interactions with biological targets, making it a molecule of interest for drug discovery campaigns.[1] High-throughput screening (HTS) is a powerful methodology for rapidly assessing the biological activities of large numbers of compounds.[4][5][6] This document outlines a hypothetical HTS workflow to screen for inhibitors of a putative Protein Tyrosine Phosphatase X (PTPX), a key enzyme in a cancer-related signaling pathway.
Hypothetical Signaling Pathway Involving PTPX
Protein Tyrosine Phosphatase X (PTPX) is a hypothetical enzyme that negatively regulates a pro-survival signaling pathway. In this pathway, Receptor Tyrosine Kinase (RTK) activation leads to the phosphorylation of a downstream signaling molecule (Substrate). Phosphorylated Substrate (p-Substrate) then promotes cell proliferation and survival. PTPX dephosphorylates p-Substrate, thus acting as a tumor suppressor. Inhibition of PTPX would lead to an accumulation of p-Substrate, promoting cell growth. A screening campaign for PTPX inhibitors could therefore identify compounds with potential oncogenic effects, or conversely, screens for PTPX activators could identify anti-cancer therapeutics. For the purpose of this protocol, we will focus on identifying inhibitors.
References
Application Notes and Protocols for Kinetic Studies of Reactions with 2-Bromo-3-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting kinetic studies on reactions involving 2-Bromo-3-hydroxybenzonitrile. This document is intended to guide researchers in designing, executing, and analyzing experiments to elucidate reaction mechanisms and quantify reaction rates, which is crucial for applications in organic synthesis and medicinal chemistry.
Introduction
This compound is a versatile chemical intermediate featuring three key functional groups: a bromine atom, a hydroxyl group, and a nitrile group attached to a benzene ring.[1] This unique combination allows it to participate in a variety of chemical transformations, including electrophilic aromatic substitution and nucleophilic reactions.[1] Understanding the kinetics of these reactions is fundamental for optimizing reaction conditions, maximizing yields, and developing novel synthetic methodologies. Furthermore, in the context of drug development, kinetic data provides invaluable insights into the mechanism of action and pharmacodynamics of potential therapeutic agents.[2]
Key Reaction Types for Kinetic Investigation
The structural features of this compound suggest several types of reactions that are amenable to kinetic studies:
-
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the nitrile group and the presence of the bromine atom make the aromatic ring susceptible to nucleophilic attack, particularly at the bromine-bearing carbon. Kinetic studies can determine the influence of different nucleophiles and reaction conditions on the substitution rate.
-
Electrophilic Aromatic Substitution: The hydroxyl group is an activating ortho-, para-director, while the nitrile group is a deactivating meta-director, leading to complex regioselectivity in electrophilic substitution reactions.[3] Kinetic analysis can help to quantify the directing effects of these groups and the reactivity of the aromatic ring towards various electrophiles.
-
Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis to form an amide or a carboxylic acid, or it can be reduced to an amine.[1] The kinetics of these transformations can be studied under various catalytic and non-catalytic conditions.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or act as a directing group in various reactions. Kinetic studies can provide information on the nucleophilicity of the hydroxyl group and its influence on the overall reaction rate.
Experimental Protocols for Kinetic Studies
The following are generalized protocols for investigating the kinetics of reactions with this compound. These should be adapted based on the specific reaction being studied.
General Protocol: Kinetic Analysis of a Nucleophilic Aromatic Substitution Reaction
This protocol outlines a typical procedure for studying the kinetics of the reaction of this compound with a generic nucleophile (Nu).
1. Materials and Reagents:
-
This compound (98% purity or higher)[4]
-
Nucleophile of interest (e.g., sodium methoxide, piperidine)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Internal standard (for chromatographic analysis)
-
Quenching solution (e.g., dilute acid)
-
High-purity water
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a mass spectrometer
-
UV-Vis Spectrophotometer
-
Thermostatted reaction vessel or water bath
-
Magnetic stirrer and stir bars
-
Precision micropipettes and syringes
3. Experimental Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 1 M) in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at the desired temperature (e.g., 50 °C), add a calculated volume of the solvent.
-
Add a specific volume of the this compound stock solution to achieve the desired initial concentration.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation of Reaction and Sampling:
-
Initiate the reaction by adding a calculated volume of the nucleophile stock solution.
-
Start a timer immediately upon addition.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution and the internal standard.
-
-
Sample Analysis:
-
Analyze the quenched samples by HPLC or GC to determine the concentration of the reactant (this compound) and/or the product at each time point.
-
Construct a calibration curve for the reactant and product using standard solutions of known concentrations.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
To determine the reaction order with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the others constant (method of initial rates).
-
Calculate the rate constant (k) from the rate law.
-
Data Presentation
Quantitative data from kinetic studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of Nucleophile Concentration on the Initial Rate of Reaction
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.05 | 0.1 | Value |
| 2 | 0.05 | 0.2 | Value |
| 3 | 0.05 | 0.3 | Value |
Table 2: Effect of Temperature on the Rate Constant
| Temperature (°C) | Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) |
| 40 | 313.15 | Value |
| 50 | 323.15 | Value |
| 60 | 333.15 | Value |
Note: The values in the tables are placeholders and would be populated with experimental data.
Visualizations
Diagrams are essential for visualizing experimental workflows and proposed reaction mechanisms.
References
Comparative Reactivity of Hydroxybenzonitrile Isomers in Bromination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the comparative reactivity of 2-hydroxybenzonitrile, 3-hydroxybenzonitrile, and 4-hydroxybenzonitrile isomers in electrophilic bromination reactions. Understanding the regioselectivity and reaction kinetics of these isomers is crucial for the targeted synthesis of brominated intermediates used in pharmaceutical and materials science research.
Introduction
Hydroxybenzonitriles are valuable building blocks in organic synthesis. The introduction of a bromine atom onto the aromatic ring of these molecules can significantly alter their chemical properties and biological activity. The reactivity and the position of bromination are governed by the interplay of the activating, ortho-, para-directing hydroxyl group (-OH) and the deactivating, meta-directing cyano group (-CN). This document outlines the expected reactivity based on substituent effects and provides experimental data and protocols for the bromination of these isomers.
Theoretical Background: Substituent Effects in Electrophilic Aromatic Substitution
The rate and regioselectivity of electrophilic aromatic substitution reactions are dictated by the electronic properties of the substituents on the benzene ring.
-
Hydroxyl Group (-OH): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack. The increase in electron density is most pronounced at the ortho and para positions, making the -OH group an ortho-, para-director.
-
Cyano Group (-CN): This is a deactivating group due to its strong electron-withdrawing inductive and resonance effects. It pulls electron density away from the aromatic ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
The interplay of these two groups on the same aromatic ring results in a competitive directing effect, leading to specific product distributions for each isomer.
Comparative Reactivity and Regioselectivity
The relative positions of the -OH and -CN groups in the three isomers of hydroxybenzonitrile lead to distinct differences in their reactivity and the regiochemistry of bromination.
Data Presentation
The following table summarizes the observed and predicted outcomes for the monobromination of each hydroxybenzonitrile isomer.
| Isomer | Activating/Deactivating Nature | Predicted Major Product(s) | Reported/Expected Yields |
| 2-Hydroxybenzonitrile | The powerful activating effect of the -OH group dominates, directing substitution to the positions ortho and para to it. The position para to the -OH group (position 5) is sterically accessible and electronically favored. | 5-Bromo-2-hydroxybenzonitrile | High yield expected. |
| 3-Hydroxybenzonitrile | The -OH group directs bromination to positions 2, 4, and 6. The -CN group directs to positions 5. The positions ortho and para to the strong activating -OH group are favored. | 2-Bromo-5-hydroxybenzonitrile and 2-Bromo-3-hydroxybenzonitrile | 73% and 18% respectively.[1] |
| 4-Hydroxybenzonitrile | The -OH group strongly activates the positions ortho to it (positions 3 and 5). These positions are also meta to the deactivating -CN group. Dibromination is common due to the strong activation. | 3,5-Dibromo-4-hydroxybenzonitrile | 91-99% (for dibromination).[2] |
Experimental Protocols
The following protocols are generalized methods for the bromination of hydroxybenzonitrile isomers using N-bromosuccinimide (NBS), a common and effective brominating agent for activated aromatic rings.
Protocol 1: Monobromination of 3-Hydroxybenzonitrile
This protocol is based on reported literature for the selective monobromination of 3-hydroxybenzonitrile.[1]
Materials:
-
3-Hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the isomeric products.
Protocol 2: General Procedure for Bromination of Hydroxybenzonitrile Isomers
This protocol can be adapted for the bromination of 2-hydroxybenzonitrile and 4-hydroxybenzonitrile. The stoichiometry of NBS may need to be adjusted for the desired degree of bromination (e.g., for dibromination of 4-hydroxybenzonitrile, >2.0 eq of NBS should be used).
Materials:
-
Hydroxybenzonitrile isomer (2-, 3-, or 4-)
-
N-Bromosuccinimide (NBS)
-
Suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid)
-
Catalyst (optional, e.g., a catalytic amount of a Brønsted or Lewis acid)
-
Standard workup and purification reagents and equipment as listed in Protocol 1.
Procedure:
-
Dissolve the hydroxybenzonitrile isomer (1.0 eq) in the chosen solvent in a round-bottom flask.
-
If using a catalyst, add it to the solution.
-
Add N-bromosuccinimide (1.05 eq for monobromination, or >2.0 eq for dibromination) portion-wise at a suitable temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture for a period of time determined by TLC monitoring (typically 1-24 hours).
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by recrystallization or column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: General mechanism of electrophilic aromatic bromination.
Caption: A typical experimental workflow for the bromination reaction.
Caption: Influence of substituent positions on bromination sites.
References
Application Notes and Protocols: Regioselective Functionalization of 2-Bromo-3-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2-Bromo-3-hydroxybenzonitrile. This versatile building block offers multiple reaction sites, allowing for selective modifications to generate a diverse range of compounds with potential applications in medicinal chemistry and materials science. The primary functionalization strategies discussed herein are O-alkylation of the hydroxyl group and palladium-catalyzed cross-coupling reactions at the bromine-substituted carbon.
Introduction to the Reactivity of this compound
This compound possesses three key functional groups that can be selectively targeted for chemical modification: a phenolic hydroxyl group, a bromo substituent on the aromatic ring, and a nitrile group. The hydroxyl group is amenable to O-alkylation, while the bromo group serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1] The regioselectivity of these transformations is a critical aspect of its synthetic utility.
Application Note 1: Regioselective O-Alkylation of the Hydroxyl Group
The phenolic hydroxyl group of this compound can be readily alkylated under Williamson ether synthesis conditions. The choice of base and solvent is crucial for achieving high yields and preventing potential side reactions.
Experimental Protocol: General Procedure for O-Alkylation
This protocol describes a general method for the O-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or acetone.
-
Add potassium carbonate (1.5 - 2.0 eq) or cesium carbonate (1.5 - 2.0 eq) to the solution.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-bromo-3-alkoxybenzonitrile.
Quantitative Data for O-Alkylation of Phenolic Compounds
| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxybenzonitrile | Benzyl bromide | K₂CO₃ | DMF | 80 | 12 | >95 | [2] |
| 2-Hydroxybenzonitrile | Ethyl bromoacetate | K₂CO₃ | Acetone | 60 | 8 | 92 | [2] |
| 4-Hydroxybenzonitrile | Methyl iodide | K₂CO₃ | DMF | RT | 24 | 98 | N/A |
| 3-Hydroxybenzonitrile | Benzyl bromide | K₂CO₃ | DMF | 80 | 12 | >95 | [3] |
Note: Yields are based on analogous reactions and may vary for this compound.
Experimental Workflow for O-Alkylation
Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent at the C2 position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.[4] This enables the synthesis of a wide array of biaryl, vinyl, alkynyl, and amino-substituted benzonitrile derivatives.
Experimental Protocols for Palladium-Catalyzed Cross-Coupling Reactions
The following are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions adapted for this compound. Note: These reactions must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
To an oven-dried Schlenk flask, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.2-1.5 eq).
-
Add this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
To an oven-dried Schlenk flask, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).
-
Add this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine) via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 4-24 hours, monitoring the reaction progress by TLC.
-
After completion, filter the reaction mixture through a pad of Celite® and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data for Palladium-Catalyzed Cross-Coupling of Aryl Bromides
The following tables provide representative data for palladium-catalyzed cross-coupling reactions on analogous aryl bromides.
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 2-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 95 |
| 1-Bromo-3-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 92 |
| 4-Bromoanisole | 2-Methylphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene | 98 |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Base | Solvent | Yield (%) |
| Bromobenzene | Morpholine | Pd₂(dba)₃/XPhos (1/2) | NaOtBu | Toluene | 95 |
| 1-Bromo-4-fluorobenzene | Aniline | Pd(OAc)₂/BINAP (2/3) | Cs₂CO₃ | Toluene | 88 |
| 2-Bromopyridine | n-Butylamine | Pd₂(dba)₃/Xantphos (1.5/3) | K₃PO₄ | Dioxane | 91 |
Table 4: Sonogashira Coupling of Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 95 |
| 1-Bromo-4-methoxybenzene | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (1.5) | DIPA | DMF | 89 |
| 3-Bromopyridine | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2/4) | CuI (2) | Et₃N | Toluene | 93 |
Note: Yields are based on analogous reactions and may vary for this compound.
General Workflow for Palladium-Catalyzed Cross-Coupling
Application in Drug Development: Targeting the Cholinergic Signaling Pathway
Derivatives of this compound, particularly 2-alkoxy-3-cyanophenyl compounds, are of interest in drug discovery. Structurally related 2-alkoxy-3-cyanopyridine derivatives have been identified as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic signaling pathway.[5]
The Cholinergic Signaling Pathway and Acetylcholinesterase (AChE)
The cholinergic system is crucial for neuronal communication, with acetylcholine (ACh) acting as the primary neurotransmitter.[6] ACh is released from a presynaptic neuron into the synaptic cleft, where it binds to and activates cholinergic receptors on the postsynaptic neuron, thereby propagating the nerve signal.[7] To terminate the signal, the enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetate.[8]
In certain neurodegenerative diseases, such as Alzheimer's disease, there is a decline in ACh levels, leading to cognitive impairment.[9] AChE inhibitors are a class of drugs that block the action of AChE, thereby increasing the concentration and duration of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.[10]
Mechanism of AChE Inhibition
AChE inhibitors bind to the active site of the enzyme, preventing it from hydrolyzing acetylcholine.[9] This leads to an accumulation of acetylcholine in the synapse, which can then more effectively stimulate cholinergic receptors. This mechanism is the basis for the therapeutic effect of AChE inhibitors in Alzheimer's disease.
Cholinergic Signaling Pathway and AChE Inhibition
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized aromatic compounds. The regioselective functionalization of its hydroxyl and bromo groups through O-alkylation and palladium-catalyzed cross-coupling reactions, respectively, provides access to novel molecular scaffolds. The potential for derivatives of this compound to act as enzyme inhibitors, such as acetylcholinesterase inhibitors, highlights its importance for researchers in drug discovery and medicinal chemistry. The protocols and data provided herein serve as a guide for the exploration of the synthetic potential of this compound.
References
- 1. 2-(3-Bromo-5-hydroxyphenyl)acetonitrile | Benchchem [benchchem.com]
- 2. Frontiers | Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-5-bromo-3-hydroxybenzonitrile | Benchchem [benchchem.com]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 8. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What are AChE inhibitors and how do they work? [synapse.patsnap.com]
- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-3-hydroxybenzonitrile: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Handling and Disposal of 2-Bromo-3-hydroxybenzonitrile.
For researchers, scientists, and professionals in drug development, the safe management of chemical reagents is fundamental to ensuring a secure laboratory environment and adhering to regulatory compliance. This guide provides critical safety protocols and logistical procedures for the proper disposal of this compound, a compound recognized as an irritant and acute toxin.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to be thoroughly familiar with the hazards associated with this compound. Strict adherence to appropriate safety measures is the primary step in responsible chemical management.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat is required.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator should be used. Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][2]
-
Inhalation: Move the individual to an area with fresh air.[1][2]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3]
Quantitative Safety and Disposal Data
| Parameter | Information | Source |
| Chemical Classification | Halogenated Organic Solid, Nitrile | General Chemical Knowledge |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation) - Category 3 or 4, Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation.[2][4] | GHS Classification |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves, lab coat. A respirator is recommended if dust is generated.[1][2] | SDS Recommendations |
| Spill Cleanup | Avoid generating dust. Sweep up the spilled solid material and place it in a suitable, closed, and labeled container for disposal.[1][2] | Emergency Procedures |
| Disposal Container | Labeled, sealed, and compatible container for halogenated organic waste.[1][2] | Waste Management |
| Disposal Method | Engage a licensed chemical waste disposal company. Do not discharge to sewer systems.[1][2] | Regulatory Compliance |
Experimental Protocols for Disposal
Detailed, validated experimental protocols for the lab-scale degradation or neutralization of this compound for disposal are not widely published. The standard and recommended procedure is to manage it as hazardous waste through a professional service.[1]
Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, have a secure lid, and be kept closed when not in use.[5]
-
Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.[2]
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and any other required information about the waste.
-
Follow all institutional and regulatory procedures for hazardous waste disposal.[1]
Disposal Workflow
The proper disposal of this compound follows a clear, logical progression to ensure safety and compliance at each step. This workflow begins with the initial handling of the waste and concludes with its final, compliant disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-3-hydroxybenzonitrile
Essential Safety and Handling Guide for 2-Bromo-3-hydroxybenzonitrile
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO | [1][2] |
| Molecular Weight | 198.02 g/mol | [1][2] |
| CAS Number | 693232-06-3 | [1][2] |
| Appearance | Solid | [3] |
| Storage Temperature | 4°C | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specification | Source |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn.[5] | [5][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling, neoprene or other resistant materials are recommended.[7] | [7][8][9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that can be removed quickly is required.[7] | [7] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if there is a risk of inhalation.[5][7] | [5][7] |
Operational and Disposal Plans
A strict operational protocol is essential to minimize exposure risks and ensure a safe laboratory environment.
Engineering Controls
Always handle this compound in a well-ventilated area. A laboratory chemical fume hood is required for all procedures involving this compound to minimize the inhalation of dust or vapors.[7][8] Ensure that an eyewash station and a safety shower are readily accessible before starting any work.[7][10]
Step-by-Step Handling Protocol
-
Preparation: Before handling, inspect all PPE for integrity and wear it correctly.[7] Ensure that spill cleanup materials are readily available.[10]
-
Handling: Avoid direct contact with skin, eyes, and clothing.[5][11] Prevent the formation of dust and aerosols.[11][12] Do not eat, drink, or smoke in the handling area.[8][11]
-
Weighing: If weighing the solid, perform this task within a fume hood or a ventilated balance enclosure to prevent dust inhalation.[10]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[5][8][10]
First Aid Measures
Immediate and appropriate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the exposed person to fresh air at once.[13] If breathing has stopped, perform artificial respiration.[5][13] If breathing is difficult, trained personnel may administer oxygen.[13] Call a POISON CENTER or doctor immediately.[5][8] | [5][8][13] |
| Skin Contact | Immediately remove all contaminated clothing.[4][8] Flush the contaminated skin with plenty of soap and water for at least 15 minutes.[5][13] If skin irritation persists, seek medical attention.[5][13] | [4][5][8][13] |
| Eye Contact | Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[5][13] Remove contact lenses if present and easy to do.[5][6] Get medical attention immediately.[5][13] | [5][6][13] |
| Ingestion | If swallowed, rinse the mouth with water.[8] Immediately call a POISON CENTER or doctor.[8][13] | [8][13] |
Spill Response
In the event of a chemical spill, alert personnel in the immediate area. For minor spills, small quantities can be treated with sodium thiosulfate before being absorbed with an inert material.[14] Carefully collect the absorbed material into a labeled hazardous waste container.[14]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.[14]
-
Chemical Waste: All waste containing this compound must be treated as hazardous waste.[10][14] It should be collected in a dedicated container labeled "Halogenated Organic Waste."[14] Do not mix with non-halogenated organic waste.[14]
-
Contaminated Materials: Any lab supplies, such as gloves, filter paper, and silica gel, that come into contact with the compound must be collected in a designated solid hazardous waste container.[14]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5][8] Incineration at a licensed hazardous waste facility equipped with appropriate emission controls is a suitable disposal method for bromine-containing waste.[15]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H4BrNO | CID 22406175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. benchchem.com [benchchem.com]
- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



